Product packaging for N3-PEG6-Propanehydrazide(Cat. No.:)

N3-PEG6-Propanehydrazide

货号: B8103639
分子量: 393.44 g/mol
InChI 键: PBEYWPBSZJWTQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N3-PEG6-Propanehydrazide is a useful research compound. Its molecular formula is C15H31N5O7 and its molecular weight is 393.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31N5O7 B8103639 N3-PEG6-Propanehydrazide

属性

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEYWPBSZJWTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N3-PEG6-Propanehydrazide, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The methodologies presented herein are based on established chemical principles for polyethylene (B3416737) glycol (PEG) derivatization and are supported by analogous procedures found in the scientific literature.

Overview of this compound

This compound is a valuable chemical tool possessing two distinct reactive functionalities: a terminal azide (B81097) group and a propanehydrazide moiety, separated by a hexaethylene glycol (PEG6) spacer. The azide group allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The propanehydrazide group can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. The hydrophilic PEG6 linker enhances solubility and can reduce non-specific binding of the conjugated biomolecules.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that can be strategically designed to yield the target molecule with high purity. A plausible and efficient synthetic route commences with commercially available hexaethylene glycol and proceeds through the following key stages:

  • Mono-tosylation of Hexaethylene Glycol: Selective protection of one primary alcohol of hexaethylene glycol as a tosylate.

  • Azidation: Conversion of the tosylated alcohol to a terminal azide.

  • Oxidation: Oxidation of the remaining primary alcohol to a carboxylic acid.

  • Protected Hydrazide Coupling: Coupling of the carboxylic acid with a protected form of propanehydrazide, such as tert-butyl carbazate (B1233558).

  • Deprotection: Removal of the protecting group to yield the final this compound.

Below is a visual representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Mono-tosylation cluster_step2 Step 2: Azidation cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Coupling cluster_step5 Step 5: Deprotection HO-PEG6-OH Hexaethylene Glycol (HO-(CH2CH2O)6-H) TsO-PEG6-OH Mono-tosyl-PEG6-OH (TsO-(CH2CH2O)6-H) HO-PEG6-OH->TsO-PEG6-OH TsCl, Pyridine N3-PEG6-OH Azido-PEG6-OH (N3-(CH2CH2O)6-H) TsO-PEG6-OH->N3-PEG6-OH NaN3, DMF N3-PEG6-COOH Azido-PEG6-Propanoic Acid (N3-(CH2CH2O)5-CH2COOH) N3-PEG6-OH->N3-PEG6-COOH Oxidizing Agent (e.g., TEMPO, BAIB) N3-PEG6-CONHNHBoc This compound (Boc-protected) (N3-(CH2CH2O)5-CH2CONHNHBoc) N3-PEG6-COOH->N3-PEG6-CONHNHBoc tert-butyl carbazate, HATU, DIPEA N3-PEG6-CONHNH2 This compound (N3-(CH2CH2O)5-CH2CONHNH2) N3-PEG6-CONHNHBoc->N3-PEG6-CONHNH2 TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous PEG modifications. Researchers should optimize these conditions for their specific laboratory setup and scale.

Step 1: Synthesis of Mono-tosyl-hexaethylene glycol (TsO-PEG6-OH)
ParameterValue
Reactants Hexaethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine
Stoichiometry Hexaethylene glycol (1.0 eq.), TsCl (0.8-1.0 eq.), Pyridine (2.0-3.0 eq.)
Solvent Dichloromethane (B109758) (DCM) or Pyridine
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous wash with dilute HCl, NaHCO3, and brine. Dry over Na2SO4.
Purification Flash column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate (B1210297)/Hexane gradient)
Typical Yield 40-60%

Procedure:

  • Dissolve hexaethylene glycol in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of Azido-hexaethylene glycol (N3-PEG6-OH)
ParameterValue
Reactants TsO-PEG6-OH, Sodium azide (NaN3)
Stoichiometry TsO-PEG6-OH (1.0 eq.), NaN3 (3.0-5.0 eq.)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60-80 °C
Reaction Time 12-24 hours
Work-up Dilution with water and extraction with an organic solvent (e.g., Ethyl acetate).
Purification Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient)
Typical Yield >90%

Procedure:

  • Dissolve TsO-PEG6-OH in anhydrous DMF.

  • Add sodium azide and heat the mixture to 60-80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Step 3: Synthesis of Azido-PEG6-Propanoic Acid (N3-PEG6-COOH)
ParameterValue
Reactants N3-PEG6-OH, TEMPO, (Diacetoxyiodo)benzene (B116549) (BAIB)
Stoichiometry N3-PEG6-OH (1.0 eq.), TEMPO (0.1 eq.), BAIB (2.5 eq.)
Solvent Dichloromethane (DCM) / Water (biphasic)
Temperature Room temperature
Reaction Time 2-4 hours
Work-up Quench with saturated aqueous Na2S2O3, acidify, and extract.
Purification Flash column chromatography on silica gel (Eluent: Methanol (B129727)/DCM gradient)
Typical Yield 80-95%

Procedure:

  • Dissolve N3-PEG6-OH in a mixture of DCM and water.

  • Add TEMPO and (diacetoxyiodo)benzene and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.

  • Separate the layers and wash the aqueous layer with DCM.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

  • Purify by flash column chromatography if necessary.

Step 4: Synthesis of this compound (Boc-protected)
ParameterValue
Reactants N3-PEG6-COOH, tert-butyl carbazate, HATU, DIPEA
Stoichiometry N3-PEG6-COOH (1.0 eq.), tert-butyl carbazate (1.2 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.)
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up with dilute acid and base.
Purification Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane or Methanol/DCM gradient)
Typical Yield 70-90%

Procedure:

  • Dissolve N3-PEG6-COOH in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add tert-butyl carbazate and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 5: Synthesis of this compound (Final Product)
ParameterValue
Reactants This compound (Boc-protected), Trifluoroacetic acid (TFA)
Stoichiometry Boc-protected starting material (1.0 eq.), TFA (20-50% v/v in DCM)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Co-evaporation with a suitable solvent to remove excess TFA.
Purification Precipitation or direct use after removal of volatiles.
Typical Yield >95%

Procedure:

  • Dissolve the Boc-protected this compound in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or toluene (B28343) multiple times to remove residual TFA.

  • The final product is typically used without further purification or can be precipitated from a suitable solvent system if necessary.

Purification and Characterization

Purification

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.

  • Column Chromatography: This is the most common method for purifying the intermediates and the final product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent Systems: Gradients of ethyl acetate in hexanes are suitable for less polar intermediates, while gradients of methanol in dichloromethane are often required for more polar compounds. The addition of a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.

  • Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC can be employed.

Characterization

The identity and purity of this compound and its intermediates should be confirmed by a combination of analytical techniques.

Intermediate/ProductExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
TsO-PEG6-OH 7.8-7.3 (aromatic), 4.1 (CH₂OTs), 3.7-3.5 (PEG backbone), 2.4 (CH₃)145, 133, 130, 128 (aromatic), 72-68 (PEG backbone), 21.6 (CH₃)437.19
N3-PEG6-OH 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃)72-68 (PEG backbone), 50.7 (CH₂N₃)308.19
N3-PEG6-COOH 3.7-3.5 (PEG backbone), 4.1 (CH₂COOH), 3.4 (CH₂N₃)172 (COOH), 72-68 (PEG backbone), 50.7 (CH₂N₃)322.17
N3-PEG6-CONHNHBoc 8.2 (NH), 6.5 (NHBoc), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃), 1.4 (t-butyl)171 (CONH), 156 (Boc C=O), 81 (C(CH₃)₃), 72-68 (PEG backbone), 50.7 (CH₂N₃), 28.3 (C(CH₃)₃)436.26
N3-PEG6-CONHNH2 7.9 (NH), 4.0 (NH₂), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃)173 (CONH), 72-68 (PEG backbone), 50.7 (CH₂N₃)336.21

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of orthogonal chemical transformations, where each step selectively modifies one end of the PEG chain without affecting the other.

Logical_Relationships cluster_orthogonality Orthogonal Protection & Functionalization cluster_key_reactions Key Reaction Types Diol Symmetric Diol (HO-PEG-OH) Mono-protected Asymmetric Intermediate (P1-O-PEG-OH) Diol->Mono-protected Selective Protection (P1) Functionalized_1 First Functional Group Introduced (F1-PEG-OH) Mono-protected->Functionalized_1 Modification of -OH to F1 Tosylation Tosylation (-OH -> -OTs) Mono-protected->Tosylation is an example of Functionalized_2 Second Functional Group Introduced (F1-PEG-F2) Functionalized_1->Functionalized_2 Deprotection of P1 & Modification to F2 SN2 Nucleophilic Substitution (-OTs -> -N3) Functionalized_1->SN2 is an example of Amide_Coupling Amide Coupling (-COOH + H2N- -> -CONH-) Functionalized_2->Amide_Coupling is an example of Oxidation Oxidation (-CH2OH -> -COOH) Deprotection Deprotection (Boc-NH -> H2N-)

Caption: Logical relationships in the synthesis of heterobifunctional PEGs.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific needs. The successful synthesis of this versatile linker will undoubtedly facilitate advancements in the development of novel bioconjugates and targeted therapeutics.

N3-PEG6-Propanehydrazide: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N3-PEG6-Propanehydrazide, a heterobifunctional linker integral to the advancement of bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Physicochemical Properties

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (N3) group, and a propanehydrazide moiety. This unique architecture allows for the sequential and specific conjugation of different molecules, enhancing solubility and providing a flexible spacer.[1][2][3]

PropertyValueSource
Molecular Formula C15H31N5O7[4]
Molecular Weight 393.44 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water, DMSO, and DMF[5]
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[6]

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive termini, which can be addressed with orthogonal chemistries.

  • Azide (N3) Group: The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[2] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively, to form a stable triazole linkage.[2] This specificity is crucial for the precise labeling and conjugation of biomolecules with minimal side reactions.[2]

  • Propanehydrazide (-CONHNH2) Group: The hydrazide functionality provides a reactive handle for covalent modification by reacting specifically with carbonyl compounds such as aldehydes and ketones to form stable hydrazone linkages.[2] This reaction is particularly valuable in the design of drug delivery systems, including ADCs, where a drug can be attached to a targeting molecule.[2]

Experimental Protocols

General Synthesis of Heterobifunctional PEG Linkers

The synthesis of heterobifunctional PEGs typically involves a multi-step process starting from a symmetrical PEG diol. A general approach is as follows:

  • Monofunctionalization: One of the terminal hydroxyl groups of the PEG diol is selectively activated, often by tosylation or mesylation, to create a good leaving group. This step is crucial for achieving heterobifunctionality.

  • Introduction of the First Functional Group (e.g., Azide): The activated PEG is then reacted with a nucleophile to introduce the first functional group. For example, an azide group can be introduced by reacting the tosylated PEG with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF).[7][8]

  • Modification of the Second Terminus: The remaining hydroxyl group is then converted to the second desired functional group. To introduce a propanehydrazide, the hydroxyl group could first be oxidized to a carboxylic acid, which is then activated (e.g., as an NHS ester) and reacted with a protected form of propanehydrazide. A final deprotection step would yield the desired product.

Purification of PEG Derivatives

Purification of PEGylated compounds is essential to remove unreacted reagents and byproducts. Several chromatographic techniques are commonly employed:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective in removing low molecular weight impurities, unreacted PEG, and native proteins from the reaction mixture.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can be applied to the separation of PEGylated conjugates.[][10]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEG chains can shield the surface charges of proteins, this technique can be used to separate positional isomers of PEGylated conjugates.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]

Characterization of PEG Derivatives

The structural integrity and purity of this compound and its conjugates are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for confirming the structure of PEG derivatives and determining the successful incorporation of the functional end groups.[11][12][13][14][15]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the PEG linker and its conjugates, confirming the degree of PEGylation.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the PEGylated compound and can also be used for quantitative analysis.[][17]

Applications in Drug Development

This compound is a critical component in the construction of complex therapeutic modalities, most notably PROTACs and ADCs. The PEG spacer enhances the aqueous solubility and biocompatibility of the final conjugate.[1][2]

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][18] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Linker Conjugation Target_Protein_Ligand Target Protein Ligand (with alkyne group) PROTAC Final PROTAC Molecule Target_Protein_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with carbonyl group) Intermediate E3 Ligase-Linker Intermediate E3_Ligase_Ligand->Intermediate Hydrazone bond formation Linker This compound Linker->Intermediate Intermediate->PROTAC Click Chemistry (CuAAC or SPAAC)

Caption: General workflow for PROTAC synthesis using this compound.

Antibody-Drug Conjugate (ADC) Development Workflow

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically binds to tumor-associated antigens. This compound can be used to connect the cytotoxic drug to the antibody.

ADC_Development_Workflow cluster_0 Component Preparation cluster_1 Conjugation Steps Antibody Antibody (with alkyne group) ADC Final ADC Antibody->ADC Cytotoxic_Drug Cytotoxic Drug (with carbonyl group) Drug_Linker Drug-Linker Intermediate Cytotoxic_Drug->Drug_Linker Hydrazone bond formation Linker This compound Linker->Drug_Linker Drug_Linker->ADC Click Chemistry (CuAAC or SPAAC)

Caption: General workflow for ADC development using this compound.

References

A Technical Guide to the Aqueous Solubility of N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N3-PEG6-Propanehydrazide in aqueous buffers. This heterobifunctional PEG linker is a valuable tool in bioconjugation, particularly for its role in antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. Understanding its solubility is critical for the successful design and execution of conjugation protocols, ensuring optimal reaction conditions and reproducible results.

Introduction to this compound and PEG Linker Solubility

This compound is a chemical linker featuring a terminal azide (B81097) (N3) group and a propanehydrazide group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. The azide group facilitates covalent attachment to molecules containing alkyne or cyclooctyne (B158145) functionalities via "click chemistry," while the hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.

The inclusion of a PEG spacer is a key design feature that generally imparts favorable physicochemical properties to the molecule and its conjugates. The ethylene (B1197577) oxide repeats of the PEG chain form hydrogen bonds with water, which typically results in good aqueous solubility.[1] This enhanced water solubility is a significant advantage when working with hydrophobic drugs or biomolecules. While specific quantitative data for this compound is not extensively published, the general properties of similar PEGylated molecules provide a strong indication of its solubility profile.

Quantitative Solubility Data

Table 1: Reported Solubility of Analogous Azide-PEG-Hydrazide Compounds

Solvent/BufferReported SolubilitySource
Water10 mg/mLNanocs Inc.[1]
Dimethyl Sulfoxide (DMSO)10 mg/mLNanocs Inc.[1]
N,N-Dimethylformamide (DMF)SolubleBroadPharm

It is important to note that the solubility of this compound in aqueous buffers can be influenced by several factors, including:

  • pH: The hydrazide group's protonation state can change with pH, potentially affecting its solubility. The solubility of many compounds is strongly dependent on the pH of the solution.[2]

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact the solubility of the PEG linker.

  • Temperature: Solubility is generally temperature-dependent.

Given these variables, it is highly recommended to experimentally determine the solubility of this compound under the specific buffer and temperature conditions of your intended application.

Experimental Protocol: Determining the Aqueous Solubility of this compound

The following protocol outlines a general method for determining the thermodynamic solubility of this compound in an aqueous buffer of choice using the shake-flask method. This method is considered a gold standard for thermodynamic solubility measurements.

3.1. Materials

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, Citrate buffer) at the desired pH

  • Organic Solvent (e.g., DMSO or DMF) for stock solution preparation (for creating a calibration curve)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector (CAD))

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

3.2. Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

Step 2: Sample Processing

  • After incubation, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the supernatant using a syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the analytical calibration curve.

Step 3: Quantification by HPLC

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) where it is highly soluble.

    • Perform serial dilutions of the stock solution with the aqueous buffer to create a series of standards with known concentrations.

  • HPLC Analysis:

    • Analyze the prepared standards and the diluted samples from the saturated solutions by HPLC.

    • Since PEG linkers may lack a strong chromophore, a Charged Aerosol Detector (CAD) is recommended for sensitive quantification. Alternatively, if the molecule has sufficient UV absorbance at a specific wavelength, a UV-Vis detector can be used.

    • Develop a suitable chromatographic method to obtain a sharp, well-resolved peak for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the solubility of this compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.

3.3. Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Quantification cluster_cal Calibration Curve prep1 Add excess this compound to buffer prep2 Incubate with shaking (24-48h at constant T) prep1->prep2 proc1 Collect supernatant prep2->proc1 proc2 Filter (0.22 µm) proc1->proc2 proc3 Dilute sample proc2->proc3 hplc HPLC Analysis (UV or CAD) proc3->hplc cal1 Prepare stock solution (in DMSO) cal2 Create serial dilutions cal1->cal2 cal2->hplc quant Calculate Solubility hplc->quant logical_relationship supersaturation Supersaturated Solution equilibration Equilibration (Time, Temperature) supersaturation->equilibration separation Phase Separation (Filtration/Centrifugation) equilibration->separation quantification Quantification of Solute in Supernatant separation->quantification solubility Thermodynamic Solubility quantification->solubility

References

An In-depth Technical Guide to the Storage and Stability of N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling guidelines for N3-PEG6-Propanehydrazide, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines recommended storage conditions, stability profiles under various conditions, and key chemical properties relevant to its application in drug development.

Core Concepts and Chemical Properties

This compound is a chemical linker featuring three key components: an azide (B81097) (N3) group, a hexaethylene glycol (PEG6) spacer, and a propanehydrazide moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the construction of complex biomolecules.

  • Azide Group: The terminal azide group is relatively stable under typical biological conditions and serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing an alkyne group.

  • PEG6 Spacer: The polyethylene (B3416737) glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The hydrophilic nature of the PEG chain can improve aqueous solubility and reduce non-specific binding.

  • Propanehydrazide Group: The hydrazide group readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is particularly useful for conjugating the linker to small molecules or biomolecules bearing a carbonyl functional group.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following guidelines are based on information from various suppliers and general knowledge of similar chemical compounds.

FormRecommended Storage TemperatureShelf LifeShipping Condition
Powder -20°C[1][][3]Up to 3 years[3]Blue Ice or Ambient Temperature[1][][3]
In Solvent -80°C[3]Up to 1 year[3]N/A

General Handling Recommendations:

  • Moisture Sensitivity: Protect from moisture to prevent hydrolysis.

  • Light Sensitivity: Store in the dark and avoid direct sunlight.

  • Heat Sensitivity: Keep away from heat sources.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Stability Profile

The stability of this compound is largely dictated by the chemical reactivity of its functional groups. The PEG linker itself is generally stable. The primary considerations for stability are the azide group and the hydrazone bond formed from the propanehydrazide group.

Stability of the Azide Group

The azide functional group is known to be metabolically stable and does not readily react with most biological nucleophiles, making it an excellent bioorthogonal handle for click chemistry.

pH-Dependent Stability of the Hydrazone Linkage

The hydrazone bond formed upon the reaction of the propanehydrazide group with a carbonyl compound is susceptible to hydrolysis, and its stability is highly pH-dependent. This property is often exploited in drug delivery systems for pH-controlled release.

  • Neutral pH (Physiological Conditions, ~pH 7.4): The hydrazone bond is generally stable at neutral pH, which is crucial for applications where the conjugate needs to remain intact in the bloodstream.

  • Acidic pH (Endosomal/Lysosomal Compartments, ~pH 4.5-6.0): The rate of hydrolysis of the hydrazone bond increases significantly under acidic conditions. This allows for the targeted release of a conjugated payload within the acidic microenvironment of specific cellular compartments like endosomes and lysosomes.

pHRelative StabilityImplication for Drug Delivery
7.4 HighStable in systemic circulation, minimizing premature drug release.
6.0 ModerateGradual release in early endosomes.
5.0 LowRapid release in late endosomes and lysosomes.

The exact rate of hydrolysis can be influenced by the steric and electronic properties of the groups surrounding the hydrazone bond.

Enzymatic Stability

The polyethylene glycol (PEG) backbone is generally considered to be resistant to enzymatic degradation. The primary mechanism of cleavage for conjugates formed using this linker in a biological system is expected to be the pH-mediated hydrolysis of the hydrazone bond rather than direct enzymatic cleavage.

Experimental Protocols

General Protocol for Stability Assessment of a Hydrazone-Linked Conjugate

This protocol provides a general framework for assessing the stability of a conjugate formed using this compound at different pH values.

Materials:

  • Hydrazone-linked conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Quenching solution (e.g., a basic solution to neutralize the acidic samples)

Procedure:

  • Sample Preparation: Prepare stock solutions of the hydrazone-linked conjugate in an appropriate solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into the pH 7.4 and pH 5.0 buffers to a final concentration suitable for HPLC analysis. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a quenching solution to stop further degradation.

  • HPLC Analysis: Analyze the samples by HPLC to separate the intact conjugate from the released payload and the linker.

  • Data Analysis: Quantify the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Click Chemistry node_linker This compound node_conjugate1 Azide-PEG6-Hydrazone-Warhead node_linker->node_conjugate1 Reacts with node_warhead Warhead with Carbonyl Group (Target Protein Ligand) node_warhead->node_conjugate1 node_e3_ligand E3 Ligase Ligand with Alkyne Group node_protac Final PROTAC Molecule node_conjugate1->node_protac Reacts with node_e3_ligand->node_protac

Caption: A two-step synthesis of a PROTAC using this compound.

pH-Dependent Hydrolysis of the Hydrazone Bond

The following diagram illustrates the cleavage of the hydrazone bond under acidic conditions, a key feature for controlled drug release.

Hydrazone_Hydrolysis conjugate Intact Conjugate R1-C=N-NH-R2 products Cleavage Products R1-C=O H2N-NH-R2 conjugate->products Acidic pH (e.g., pH 5.0)

Caption: Hydrolysis of the hydrazone linkage in an acidic environment.

References

N3-PEG6-Propanehydrazide safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-PEG6-Propanehydrazide, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers essential safety information, detailed experimental protocols for its application in bioconjugation, and a visualization of its role in the broader context of targeted protein degradation.

Core Safety and Physical Properties

Quantitative Safety Data Summary
Hazard CategoryThis compound (Inferred)Azide (B81097) MoietyHydrazide MoietyPolyethylene (B3416737) Glycol (PEG) Moiety
Acute Toxicity (Oral) No specific data available. Assumed to be toxic based on azide and hydrazide components.Highly toxic.[1]Toxic if swallowed.[1]Generally considered low toxicity.
Skin Corrosion/Irritation Potential for irritation and burns.Can cause skin burns and blisters.[1]Causes severe skin burns.[1]May cause mild irritation.
Serious Eye Damage/Irritation Potential for serious eye damage.Can cause eye damage.Causes serious eye damage.[1]May cause eye irritation.
Explosive Hazard Potential risk of explosion under certain conditions (heat, shock, friction).Organic azides can be explosive, especially with a low carbon-to-nitrogen ratio.Not typically explosive, but hydrazine (B178648) itself is flammable.Not considered explosive.
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C15H31N5O7[2]
Storage Temperature -20°C[2]
Shipping Blue Ice[2]
Solubility Expected to be soluble in water and common organic solvents due to the PEG linker.[3]

Experimental Protocols

This compound is a versatile linker with two distinct reactive handles: an azide group for "click chemistry" and a hydrazide group for reaction with carbonyls. This allows for a modular and efficient approach to synthesizing complex bioconjugates like PROTACs.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the conjugation of the azide terminus of this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a ligand for an E3 ubiquitin ligase)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to desired concentrations. An organic co-solvent may be used to aid solubility.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule. A slight molar excess of one reactant can be used to drive the reaction to completion.

    • Add the THPTA solution to the reaction mixture. The final concentration of the ligand should be sufficient to chelate the copper ions.

    • Add the CuSO4 solution.

  • Initiation of Reaction:

    • To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, to remove unreacted starting materials, copper catalyst, and other reagents.[4][5][6][7]

Protocol 2: Hydrazone Ligation

This protocol describes the reaction of the hydrazide moiety of this compound with an aldehyde or ketone-functionalized molecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule (e.g., a ligand for a target protein)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or phosphate buffer, pH 7.0)

  • Aniline (B41778) (as a catalyst, optional)

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve this compound and the carbonyl-containing molecule in the chosen reaction buffer.

    • If using a catalyst, prepare a stock solution of aniline in the same buffer.

  • Reaction Setup:

    • Combine the this compound and the carbonyl-functionalized molecule in a reaction vessel.

    • If catalysis is desired to accelerate the reaction, add aniline to the mixture.[8]

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound and the use of a catalyst. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the resulting hydrazone-linked conjugate using standard chromatographic techniques to remove unreacted components.[8][9]

Visualizing the Role of this compound in PROTAC Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the subsequent biological pathway it hijacks.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Bioconjugation Steps cluster_product Final Product Ligand_A E3 Ligase Ligand (Alkyne-modified) Click_Reaction Click Chemistry (CuAAC) Ligand_A->Click_Reaction Reacts with Azide end Linker This compound Linker->Click_Reaction Ligand_B Target Protein Ligand (Carbonyl-modified) Hydrazone_Ligation Hydrazone Ligation Ligand_B->Hydrazone_Ligation Reacts with Hydrazide end Intermediate Ligand-Linker Intermediate Click_Reaction->Intermediate Forms Intermediate PROTAC PROTAC Molecule Hydrazone_Ligation->PROTAC Forms Final PROTAC Intermediate->Hydrazone_Ligation

Caption: Modular synthesis of a PROTAC using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC action leading to targeted protein degradation.[10][11][12][13]

This guide provides foundational knowledge for the safe and effective use of this compound in the development of novel therapeutics. Researchers should always consult relevant literature and perform thorough risk assessments before conducting any new experimental procedures.

References

A Technical Guide to High-Purity N3-PEG6-Propanehydrazide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key applications, and experimental protocols for high-purity N3-PEG6-Propanehydrazide. This heterobifunctional linker is a critical tool in the development of advanced bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide (B81097) (N3) and a propanehydrazide group connected by a flexible six-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile platform for precisely engineering complex biomolecular constructs.

Commercial Availability and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and characterization of the linker are paramount for reproducible and reliable experimental outcomes. Below is a summary of commercially available this compound and related products. Researchers are advised to request a certificate of analysis from the supplier to confirm purity and specifications.

SupplierProduct NamePurityMolecular Weight ( g/mol )CAS NumberNotes
MedChemExpress This compound>98% (typical)393.44N/APROTAC linker, click chemistry reagent.[1]
CP Lab Safety High Purity PEG Reagent, N3-PEG6-Hydrazide≥95%393.44N/ASold in 1-gram quantities.[2]
TargetMol This compound>98% (typical)393.44N/APROTAC synthesis linker.[3]
Leyan Reagents This compound98%393.44N/AChemical reagent.[4]
Immunomart This compoundN/AN/AN/ADescribed as a PEG-derived linker for PROTAC synthesis.[5]
MedKoo Biosciences N3-PEG3-Propanehydrazide>98%261.28N/APEG3 variant, available via custom synthesis.[6]

Core Applications in Bioconjugation and PROTAC Development

The dual functionality of this compound makes it an invaluable tool for site-specific bioconjugation. The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific ligation to molecules containing a terminal alkyne.[7] This reaction is known for its high yield, mild reaction conditions, and bioorthogonality.

The propanehydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazone linkages.[8][9] This reaction is particularly useful for conjugating the linker to biomolecules that have been chemically or enzymatically modified to introduce a carbonyl group, such as oxidized carbohydrates on antibodies.

In the context of PROTACs, this compound acts as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[10][11][12] The precise length and flexibility of the PEG6 chain are critical for facilitating the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[13][14]

Experimental Protocols

The following are generalized protocols for the key chemical reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of this compound to an alkyne-modified molecule.

Materials:

  • Alkyne-modified molecule of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or a 50 mM stock of TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-modified molecule and this compound in the reaction buffer to the desired concentrations.

  • Catalyst Premix:

    • In a separate tube, mix CuSO4 and the ligand (THPTA or TBTA) in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In the main reaction vessel, combine the alkyne-modified molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

    • Add the premixed copper-ligand catalyst to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding a molar excess of sodium ascorbate (typically 5-10 equivalents relative to copper).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Purification:

    • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted linker and catalyst components.

Protocol 2: Hydrazone Ligation

This protocol outlines the conjugation of the propanehydrazide moiety of this compound to an aldehyde or ketone-containing molecule.

Materials:

Procedure:

  • Preparation of Solutions:

    • Dissolve the aldehyde or ketone-modified molecule in the reaction buffer.

    • Dissolve this compound in the same buffer.

  • Reaction Setup:

    • Combine the carbonyl-containing molecule with a molar excess (typically 10-50 equivalents) of this compound in the reaction buffer.

    • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method to remove the excess linker.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI ligand Ub_POI Polyubiquitinated POI POI->Ub_POI Polyubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 ligand E3->POI Ubiquitin Transfer PROTAC_recycled PROTAC (Recycled) E3->PROTAC_recycled Release & Recycle Ub_E2 E2-Ubiquitin Complex Ub_E2->E3 Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Results in

Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Alkyne_POI Alkyne-modified POI Ligand CuAAC CuAAC Click Chemistry Alkyne_POI->CuAAC N3_PEG6_Hydrazide This compound Hydrazone_Ligation Hydrazone Ligation N3_PEG6_Hydrazide->Hydrazone_Ligation Carbonyl_E3 Carbonyl-modified E3 Ligase Ligand Carbonyl_E3->Hydrazone_Ligation Intermediate Azide-PEG6-Hydrazone-E3 Ligand Intermediate->CuAAC PROTAC Final PROTAC Molecule Hydrazone_Ligation->Intermediate CuAAC->PROTAC

Caption: A synthetic workflow for assembling a PROTAC using this compound.

References

Methodological & Application

Application Note and Protocol: Copper-Catalyzed Click Chemistry for N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[2][3][4][5] This reaction is noted for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][6]

The N3-PEG6-Propanehydrazide linker is a versatile heterobifunctional reagent designed for bioconjugation. It features an azide group for participation in CuAAC reactions and a hydrazide moiety for subsequent conjugation to aldehydes or ketones. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces immunogenicity, and provides a flexible spacer arm between conjugated molecules.[7][8][9] This protocol provides a detailed methodology for the copper-catalyzed click chemistry reaction involving this compound and an alkyne-functionalized molecule.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted triazole isomer.[1] The catalytically active Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[2][10][11] To enhance reaction rates and prevent catalyst disproportionation or oxidation, a stabilizing ligand is crucial.[2][6] For aqueous applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended as they protect biomolecules from potential damage by reactive oxygen species and maintain catalyst efficacy.[2][10][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, NaAsc) prep_premix Create CuSO4/THPTA Premix prep_stocks->prep_premix add_catalyst Add CuSO4/THPTA Premix prep_premix->add_catalyst mix_reactants Combine Alkyne-Molecule and this compound mix_reactants->add_catalyst initiate Add Sodium Ascorbate to Initiate Reaction add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) monitor->purify characterize Characterize Final Product (e.g., MS, NMR) purify->characterize G Azide This compound Product 1,4-Triazole Conjugate Azide->Product Alkyne Alkyne-Molecule Alkyne->Product Cu_I Cu(I) Catalyst Cu_I->Product catalyzes Cu_II CuSO4 (Source) Cu_II->Cu_I Reducer Sodium Ascorbate (Reducer) Reducer->Cu_I generates Ligand THPTA (Stabilizer) Ligand->Cu_I stabilizes & accelerates

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with N3-PEG6-Propanehydrazide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using the heterobifunctional N3-PEG6-Propanehydrazide linker.

The this compound linker offers a strategic approach to ADC construction. Its design incorporates a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, which can improve solubility and pharmacokinetic properties of the resulting ADC. The linker possesses two distinct reactive moieties:

  • Propanehydrazide: This functional group reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a stable hydrazone bond.

  • Azide (N3): This group enables covalent attachment to a modified antibody via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for site-specific conjugation, leading to a more homogeneous Drug-to-Antibody Ratio (DAR).

These application notes will guide researchers through the two-step conjugation process, characterization of the resulting ADC, and evaluation of its in vitro efficacy.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with PEGylated linkers. While specific data for the this compound linker is not extensively available in published literature, the presented data from ADCs with similar PEG linkers provide valuable insights into expected outcomes.

Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs in Rats

Linker TypeAverage DARClearance (mL/day/kg)Half-life (t½) (days)Area Under the Curve (AUC)
Non-PEGylated~4~15~9.9Lower
Short PEG (PEG4)~4~7-Intermediate
Longer PEG (PEG8) ~4 ~5 ~10.4 Higher
Branched PEG (2x PEG12)~8Low-Significantly Higher

Data adapted from studies on various PEGylated ADCs to illustrate trends. Longer and branched PEG chains tend to decrease clearance and increase plasma exposure.[1][2]

Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs

Cell LineTarget AntigenADC with Non-PEG Linker (IC50, nM)ADC with 4 kDa PEG Linker (IC50, nM)ADC with 10 kDa PEG Linker (IC50, nM)
NCI-N87HER24.9431.9111.3
BT-474HER22.4826.283.5

Data from a study on affibody-drug conjugates, demonstrating that while longer PEG chains can sometimes reduce in vitro potency, the cytotoxicity remains in a potent range.[3]

Experimental Protocols & Methodologies

I. Synthesis of Drug-Linker Intermediate via Hydrazone Formation

This protocol describes the conjugation of a cytotoxic drug containing a ketone or aldehyde functional group to the this compound linker.

Materials:

  • Cytotoxic drug with a carbonyl group (e.g., a derivative of auristatin or calicheamicin)

  • This compound linker

  • Anhydrous organic solvent (e.g., ethanol, methanol, or DMF)

  • Acid catalyst (e.g., acetic acid)

  • Stir plate and stir bar

  • Reaction vessel

  • Purification system (e.g., HPLC or flash chromatography)

Procedure:

  • Dissolve the carbonyl-containing cytotoxic drug in the selected anhydrous solvent.

  • Add a 1.1 to 1.5 molar excess of the this compound linker to the solution.

  • Add a catalytic amount of acetic acid (e.g., 1-2% of the total volume).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting azide-functionalized drug-linker intermediate using reverse-phase HPLC or flash chromatography to remove unreacted starting materials.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

II. Antibody Modification and Conjugation via Click Chemistry (SPAAC)

This protocol outlines the site-specific conjugation of the azide-functionalized drug-linker to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Antibody with a DBCO group in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized drug-linker intermediate (from Protocol I)

  • DMSO (for dissolving the drug-linker)

  • Reaction vessel

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

  • To the DBCO-modified antibody solution, add a 3- to 5-fold molar excess of the azide-functionalized drug-linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

  • Gently mix the reaction solution and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.

  • Monitor the conjugation reaction by LC-MS to assess the formation of the ADC and determine the drug-to-antibody ratio.

  • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and any aggregates.

  • Collect the fractions corresponding to the monomeric ADC.

  • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and concentrate to the desired concentration.

III. Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.

  • Calculate the concentrations of the protein and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.[]

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

  • The resulting chromatogram will show a series of peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • The average DAR can be calculated by integrating the peak areas of the different species.[2]

B. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of high molecular weight aggregates. A high percentage of monomer is desirable for a therapeutic ADC.

IV. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for assessing the potency of the newly synthesized ADC on cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free drug

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

  • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • If using MTT, add the solubilization solution and gently mix to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Step 1: Drug-Linker Synthesis cluster_conjugation Step 2: ADC Conjugation (SPAAC) cluster_characterization Step 3: Characterization drug Cytotoxic Drug (with Carbonyl) hydrazone Azide-PEG6-Drug (Hydrazone Linkage) drug->hydrazone Hydrazone Formation linker This compound linker->hydrazone adc Antibody-Drug Conjugate (ADC) hydrazone->adc Click Chemistry antibody Antibody (with DBCO) antibody->adc dar DAR Determination (UV-Vis, HIC) adc->dar purity Purity & Aggregation (SEC) adc->purity cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) dar->cytotoxicity purity->cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

Linker_Functionality cluster_reactivity Reactive Ends linker N3 (Azide) PEG6 Spacer Propanehydrazide antibody DBCO-Modified Antibody linker:f0->antibody SPAAC Click Chemistry drug Carbonyl-Containing Drug linker:f2->drug Hydrazone Formation

Caption: Bifunctional nature of the this compound linker.

ADC_Mechanism_of_Action cluster_cell Tumor Cell adc_circulating 1. ADC in Circulation (Stable Linker) binding 2. ADC Binds to Tumor Antigen adc_circulating->binding internalization 3. Receptor-Mediated Endocytosis binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome release 5. Payload Release lysosome->release apoptosis 6. Cytotoxic Payload Induces Apoptosis release->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for N3-PEG6-Propanehydrazide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N3-PEG6-Propanehydrazide, a versatile heterobifunctional linker, in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool designed for the precise construction of complex biomolecular conjugates. Its structure comprises three key functional components:

  • An Azide (B81097) Group (N3): This moiety enables covalent conjugation to molecules containing alkyne groups through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

  • A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[1] It can also improve pharmacokinetic properties by increasing the hydrodynamic radius, which can lead to reduced renal clearance and a longer plasma half-life.

  • A Propanehydrazide Group: This functional group reacts with carbonyls (aldehydes or ketones) to form a stable hydrazone bond.[1] This linkage is often designed to be cleavable under the acidic conditions found within cellular lysosomes, allowing for controlled drug release.[1]

The dual reactivity of this linker allows for a controlled, stepwise approach to the synthesis of targeted therapies.[1]

Application Note I: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is an effective linker for the development of ADCs, which are designed to deliver potent cytotoxic agents specifically to cancer cells. The general strategy involves a two-step conjugation process: first, the cytotoxic payload is attached to the hydrazide end of the linker, and second, the resulting drug-linker complex is conjugated to the antibody via the azide group.[1]

ADC_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: ADC Formation cluster_2 Mechanism of Action Payload Cytotoxic Payload (with aldehyde/ketone) DrugLinker Azide-PEG6-Payload (via Hydrazone bond) Payload->DrugLinker Hydrazone Formation Linker This compound Linker->DrugLinker FinalADC Antibody-Drug Conjugate (ADC) DrugLinker->FinalADC Click Chemistry (CuAAC or SPAAC) Antibody Alkyne-Modified Antibody Antibody->FinalADC TumorCell Target Tumor Cell FinalADC->TumorCell Binding to Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (Hydrazone Cleavage) Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Figure 1: Workflow for ADC synthesis and mechanism of action.
Quantitative Data Summary for a Representative ADC

The following table summarizes typical characterization data for an ADC constructed using a PEG linker. The precise values will vary depending on the specific antibody, payload, and conjugation conditions.

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.8 - 4.2Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy[2]
Conjugation Efficiency >90%SDS-PAGE, Size Exclusion Chromatography (SEC-HPLC)
Monomeric ADC Content >95%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Cytotoxicity (IC50) 0.5 - 5 nMCell-based viability assay (e.g., MTS, CellTiter-Glo)
Plasma Stability (48h) >95% intact ADCLC-MS/MS analysis of ADC in plasma incubations
Experimental Protocol: ADC Synthesis and Characterization

Materials:

  • This compound

  • Aldehyde- or ketone-containing cytotoxic payload

  • Alkyne-modified monoclonal antibody (mAb)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.4; Acetate (B1210297) buffer, pH 5.5)

  • Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate, and a copper chelating ligand (e.g., THPTA) for CuAAC

  • DBCO- or BCN-modified antibody for SPAAC

  • Purification columns (e.g., SEC, HIC)

  • Analytical instruments (HPLC, Mass Spectrometer, UV/Vis Spectrophotometer)

Protocol:

  • Preparation of the Drug-Linker Intermediate: a. Dissolve the aldehyde/ketone-containing payload and a 1.5 molar excess of this compound in a minimal amount of anhydrous DMF or DMSO. b. Add acetate buffer (pH 5.5) to the reaction mixture to achieve a final co-solvent concentration of 10-20%. c. Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. d. Monitor the reaction progress by LC-MS until the payload is consumed. e. Purify the azide-functionalized drug-linker intermediate by reverse-phase HPLC.

  • Antibody-Drug Conjugation (CuAAC): a. Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL. b. In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water. c. Add the purified drug-linker intermediate to the antibody solution at a 5-10 molar excess. d. Add the CuSO4/THPTA solution to the antibody-drug-linker mixture. e. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. f. Gently rotate the reaction mixture at room temperature for 8-12 hours.

  • Purification of the ADC: a. Remove unreacted drug-linker and other small molecules by buffer exchange using a desalting column or tangential flow filtration (TFF) into PBS. b. Purify the ADC using SEC to remove aggregates. c. Further purify and characterize the ADC by HIC-HPLC to determine the DAR and isolate specific DAR species if required.

  • Characterization of the ADC: a. DAR Determination: Analyze the purified ADC by HIC-HPLC. The different peaks represent antibody species with varying numbers of conjugated drugs. Calculate the average DAR from the peak areas.[3] Alternatively, use UV/Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[2] b. Purity and Aggregation: Use SEC-HPLC to assess the percentage of monomeric ADC and the presence of aggregates. c. Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry.

Application Note II: Synthesis of PROTACs

This compound can also be employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The linker plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Workflow cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action POI_Ligand Target Protein (POI) Ligand (with alkyne) Intermediate POI Ligand-Linker-E3 Ligand (PROTAC) POI_Ligand->Intermediate Click Chemistry E3_Ligand E3 Ligase Ligand (with aldehyde/ketone) E3_Ligand->Intermediate Hydrazone Formation Linker This compound Linker->Intermediate PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 2: PROTAC synthesis and mechanism of action.
Quantitative Data Summary for a Representative PROTAC

The following table presents typical data for a PROTAC synthesized with a PEG linker. The actual values are highly dependent on the specific target protein, E3 ligase, and cell line used.

ParameterValueMethod of Determination
DC50 (Degradation Concentration 50%) 10 - 100 nMWestern Blot, In-Cell ELISA
Dmax (Maximum Degradation) >90%Western Blot, In-Cell ELISA
Ternary Complex Formation (Kd) 50 - 200 nMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Cellular Permeability (Papp) 1 - 5 x 10^-6 cm/sParallel Artificial Membrane Permeability Assay (PAMPA)
In vivo Tumor Growth Inhibition (TGI) 40 - 60% at 10 mg/kgXenograft mouse model
Experimental Protocol: PROTAC Synthesis and Evaluation

Materials:

  • This compound

  • Target protein (POI) ligand with an alkyne handle

  • E3 ligase ligand with an aldehyde or ketone handle

  • Organic solvents (DMF, DMSO, Dichloromethane - DCM)

  • Reagents for click chemistry (as described for ADCs)

  • Cell lines expressing the target protein

  • Antibodies for Western blotting

  • Cell lysis buffers and protease inhibitors

  • Proteasome inhibitors (e.g., MG132)

Protocol:

  • Synthesis of the PROTAC Molecule: a. The synthesis can proceed in two ways: either by first reacting the hydrazide with the E3 ligase ligand followed by click chemistry with the POI ligand, or vice versa. The choice depends on the stability of the respective intermediates. b. Route 1 (Hydrazone first): React the aldehyde/ketone-functionalized E3 ligase ligand with this compound as described in the ADC protocol (Step 1). Purify the azide-linker-E3 ligand intermediate. Then, perform a click chemistry reaction with the alkyne-functionalized POI ligand. c. Route 2 (Click chemistry first): Perform a click chemistry reaction between the alkyne-functionalized POI ligand and this compound. Purify the hydrazide-linker-POI ligand intermediate. Then, perform a hydrazone formation reaction with the aldehyde/ketone-functionalized E3 ligase ligand. d. Purify the final PROTAC molecule by preparative HPLC and confirm its identity by HRMS and NMR.

  • In Vitro Protein Degradation Assay: a. Seed the chosen cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available. c. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. d. Harvest the cells, lyse them in RIPA buffer with protease inhibitors, and determine the total protein concentration. e. Perform Western blotting using an antibody specific for the target protein to assess the level of protein degradation. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. f. Quantify the band intensities to determine the DC50 and Dmax values.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

PROTAC_Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->POI Ternary->PROTAC Recycling Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 3: Catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of N3-PEG6-Propanehydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG6-Propanehydrazide is a heterobifunctional linker that is instrumental in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features an azide (B81097) (N3) group for bioorthogonal "click chemistry" and a hydrazide group for conjugation to carbonyl-containing molecules, separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances solubility and biocompatibility.[1] In vitro cell-based assays are crucial for characterizing the biological activity of conjugates synthesized using this linker.[2] This document provides detailed protocols for key assays to evaluate the efficacy and mechanism of action of this compound conjugates.

General Workflow for Bioconjugate Synthesis

The synthesis of a bioconjugate using this compound typically involves a two-step process. First, the hydrazide end of the linker reacts with a carbonyl group on the payload molecule (e.g., a cytotoxic drug) to form a stable hydrazone bond.[1] Subsequently, the azide-terminated drug-linker complex is conjugated to an alkyne-modified biomolecule (e.g., an antibody or a ligand) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[1]

synthesis_workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Bioconjugation Payload Payload Payload_Linker Payload-Linker Intermediate Payload->Payload_Linker Hydrazone bond formation Linker This compound Linker->Payload_Linker Final_Conjugate Final Bioconjugate (e.g., ADC or PROTAC) Payload_Linker->Final_Conjugate Biomolecule Alkyne-modified Biomolecule Biomolecule->Final_Conjugate Click Chemistry (e.g., CuAAC)

Figure 1: General synthesis workflow for bioconjugates.

I. Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating the potency of ADC candidates.[3][4] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1][5]

Experimental Protocol: MTT Cytotoxicity Assay

1. Materials:

  • Target cancer cell lines (e.g., antigen-positive and negative)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]

  • This compound conjugate (and relevant controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[3]

  • Treatment: Prepare serial dilutions of the this compound conjugate and control compounds. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 72-96 hours).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

Data Presentation
ConjugateTarget Cell LineIC50 (nM)Non-Target Cell LineIC50 (nM)
ADC-N3-PEG6-DrugAAntigen-Positive1.5Antigen-Negative>1000
ADC-N3-PEG6-DrugBAntigen-Positive5.2Antigen-Negative>1000
Unconjugated DrugAAntigen-Positive150Antigen-Negative165
Control AntibodyAntigen-Positive>2000Antigen-Negative>2000

Table 1: Representative cytotoxicity data for hypothetical ADC constructs.

II. Cellular Uptake and Internalization Assays

Understanding the cellular uptake and subsequent intracellular localization of the conjugate is critical for interpreting its biological activity. PEGylation can influence cellular uptake kinetics.[7][8][9]

Experimental Protocol: Cellular Uptake by Flow Cytometry

This protocol is for quantifying the cellular uptake of a fluorescently labeled this compound conjugate.

1. Materials:

  • Fluorescently labeled conjugate

  • Target cell lines

  • Complete culture medium

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

2. Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with the fluorescently labeled conjugate at various concentrations and for different time points. Include an untreated control.

  • Cell Harvesting: Wash the cells with cold PBS to remove unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution.

  • Staining (Optional): If necessary, stain with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.[10][11]

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized conjugate.[11]

flow_cytometry_workflow Seed_Cells Seed cells in 6-well plate Treat Treat with fluorescent conjugate Seed_Cells->Treat Harvest Wash and harvest cells Treat->Harvest Resuspend Resuspend in FACS buffer Harvest->Resuspend Analyze Analyze by Flow Cytometry Resuspend->Analyze Data_Analysis Quantify Mean Fluorescence Intensity Analyze->Data_Analysis

Figure 2: Workflow for cellular uptake analysis by flow cytometry.

Experimental Protocol: Intracellular Localization by Fluorescence Microscopy

1. Materials:

  • Fluorescently labeled conjugate

  • Target cell lines

  • Culture medium

  • Glass-bottom dishes or coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence or confocal microscope

2. Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled conjugate.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.[12]

  • Staining: Incubate with DAPI to stain the nuclei.

  • Mounting and Imaging: Mount the coverslips on slides with mounting medium and image using a fluorescence or confocal microscope.[13]

Data Presentation
ConjugatePEG LengthCell LineUptake at 4h (MFI)Uptake at 24h (MFI)
Fluorescent-Probe-1PEG6Macrophage15,00045,000
Fluorescent-Probe-2PEG12Macrophage12,50038,000
Fluorescent-Probe-3No PEGMacrophage25,00060,000

Table 2: Representative cellular uptake data for hypothetical fluorescent probes with varying PEG lengths in macrophage-like cells.[8]

III. Target Engagement and Mechanism of Action Assays (for PROTACs)

For PROTACs constructed with this compound, it is essential to demonstrate target engagement and subsequent degradation of the protein of interest (POI).[14]

Signaling Pathway: PROTAC-Mediated Protein Degradation

protac_pathway PROTAC PROTAC (with N3-PEG6 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Figure 3: PROTAC mechanism of action.

Experimental Protocol: Target Protein Degradation by Western Blot

1. Materials:

  • Target cell line

  • This compound-based PROTAC

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

2. Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the loading control and untreated samples. Calculate the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).

Data Presentation
PROTAC Concentration (nM)% POI Degradation (24h)
0 (Vehicle)0
125
1060
10095
100092

Table 3: Representative data for PROTAC-mediated degradation of a target protein.

Conclusion

The in vitro cell-based assays described provide a robust framework for the preclinical evaluation of bioconjugates synthesized using the this compound linker. These protocols enable the assessment of cytotoxicity, cellular uptake, and mechanism of action, which are critical for the selection and optimization of lead candidates in drug development programs.

References

Troubleshooting & Optimization

preventing aggregation of protein conjugates with N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N3-PEG6-Propanehydrazide for protein conjugation. Our goal is to help you prevent protein aggregation and achieve optimal, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind protein conjugation with this compound?

A1: this compound is a dual-functionality linker. The propanehydrazide group reacts with carbonyl groups (aldehydes or ketones) on a protein to form a stable hydrazone bond.[1][2][3] For glycoproteins, these reactive aldehyde groups can be created by the gentle oxidation of sugar moieties, often located in the Fc region of antibodies, which is advantageous as it is typically away from the antigen-binding sites.[1] The azide (B81097) (N3) group allows for subsequent, orthogonal conjugation to other molecules via "click chemistry."[4] The PEG6 (polyethylene glycol) component is a hydrophilic spacer that enhances the solubility of the resulting conjugate, which can help to minimize aggregation.[4]

Q2: Which functional groups on the protein does the propanehydrazide moiety target?

A2: The primary targets for the propanehydrazide group are aldehydes and ketones.[3][5] These can be present natively on a protein or, more commonly, generated through chemical modification. A standard method involves the oxidation of cis-diol groups in the carbohydrate chains of glycoproteins using sodium periodate (B1199274) to create aldehyde groups.[1][6][7] Alternatively, the hydrazide can react with carboxyl groups (e.g., on aspartic or glutamic acid residues) with the aid of a carbodiimide (B86325) activator like EDC, though this can sometimes lead to unintended cross-linking if primary amines are also present.[8]

Q3: What are the primary causes of protein aggregation when using this compound?

A3: Protein aggregation during or after conjugation can arise from several factors:

  • Over-labeling: Attaching too many linker molecules can alter the protein's surface properties and lead to aggregation.

  • Sub-optimal Reaction Conditions: An incorrect pH, high temperature, or high concentrations of the protein or linker can promote aggregation.[9] The ideal pH for hydrazone bond formation is typically between 5.0 and 7.0.[3][5]

  • Protein Instability: The protein itself may be inherently unstable under the required reaction conditions, leading to unfolding and exposure of hydrophobic regions that can cause aggregation.[10]

  • Reagent Handling: The this compound should be dissolved properly before being added to the protein solution to avoid localized high concentrations that can trigger precipitation.[9]

Q4: What role do excipients play in preventing aggregation?

A4: Excipients are crucial for stabilizing proteins during conjugation reactions. Common examples include:

  • Amino Acids: Arginine and glutamate (B1630785) can help to increase protein solubility.[9]

  • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) act as stabilizers and can protect against freeze-thaw-induced aggregation.[9]

  • Surfactants: Non-ionic detergents like Tween-20 or Polysorbate 80 can minimize surface-induced aggregation at low concentrations.[9]

Troubleshooting Guides

Problem 1: High levels of aggregation detected immediately after the conjugation reaction.
Potential Cause Recommended Solution
Incorrect Buffer pH Ensure the reaction buffer is within the optimal pH range of 5.0-7.0 for hydrazone formation. For periodate oxidation of glycoproteins, a pH of 5.5 is often used.[1][7]
High Protein Concentration Reduce the protein concentration. While higher concentrations can increase reaction speed, they also elevate the risk of aggregation. Aim for a concentration range of 1-5 mg/mL as a starting point.[9]
Excessive Molar Ratio of Linker Perform a titration of the this compound to find the optimal molar ratio. Start with a lower ratio (e.g., 5:1 linker to protein) and incrementally increase it.
High Reaction Temperature Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the aggregation process.[9]
Inefficient Mixing Add the dissolved linker to the protein solution slowly while ensuring gentle mixing. Avoid vigorous vortexing, which can denature the protein.
Problem 2: The protein conjugate is soluble after purification but aggregates during storage.
Potential Cause Recommended Solution
Inappropriate Storage Buffer Formulate a storage buffer that includes stabilizing excipients. Consider adding 10-20% glycerol or 50-100 mM arginine.[9] Ensure the pH of the storage buffer is optimal for your protein's stability.
Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes and store at -80°C to prevent damage from repeated freezing and thawing.
Long-Term Instability Conduct a long-term stability study at various temperatures (4°C, -20°C, and -80°C) to identify the most suitable storage condition for your specific conjugate.

Data Presentation: Impact of Reaction Conditions on Aggregation

The following table summarizes expected trends in protein aggregation based on varying key reaction parameters. The aggregation percentage is hypothetical and serves to illustrate the impact of each parameter. Actual results will vary depending on the specific protein and experimental conditions.

Parameter Condition A Aggregation (%) Condition B Aggregation (%) Condition C Aggregation (%)
Molar Ratio (Linker:Protein) 5:1510:11220:125
pH 5.587.0158.030
Temperature (°C) 4725 (Room Temp)183740
Protein Conc. (mg/mL) 165141028
Arginine (mM) 10095016022

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
  • Buffer Exchange: Dialyze the glycoprotein (B1211001) into a sodium acetate (B1210297) buffer (0.1 M, pH 5.5).

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.

  • Oxidation Reaction: Mix the glycoprotein solution (e.g., at 5 mg/mL) with an equal volume of the sodium periodate solution.[7]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a quenching buffer.

  • Purification: Immediately remove excess periodate and byproducts by desalting the protein solution using a suitable size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate, pH 5.5.[1][7]

Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
  • Reagent Preparation: Dissolve the this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution (e.g., 50 mM).[7]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the purified, oxidized glycoprotein solution.

  • Catalyst (Optional but Recommended): For improved efficiency, aniline (B41778) can be added as a catalyst.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker and any aggregates by performing size-exclusion chromatography (SEC). Collect fractions and analyze for protein concentration and degree of labeling.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_analysis Purification & Analysis p1 Glycoprotein in Buffer p2 Periodate Oxidation p1->p2 p3 Purification (Desalting) p2->p3 c1 Add this compound p3->c1 c2 Incubation c1->c2 a1 Purification (SEC) c2->a1 a2 Characterization (e.g., DLS, SDS-PAGE) a1->a2

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic cluster_params Reaction Parameter Optimization cluster_storage Storage Optimization start Protein Aggregation Observed q1 Check Reaction Parameters start->q1 During/Post Reaction q2 Check Storage Conditions start->q2 During Storage p1 Lower Molar Ratio q1->p1 p2 Optimize pH (5.0-7.0) q1->p2 p3 Lower Temperature (4°C) q1->p3 p4 Add Stabilizing Excipients q1->p4 s1 Add Cryoprotectants (Glycerol) q2->s1 s2 Aliquot to Avoid Freeze-Thaw q2->s2 s3 Optimize Storage Buffer pH q2->s3 end Aggregation Minimized p1->end p2->end p3->end p4->end s1->end s2->end s3->end

Caption: Troubleshooting decision tree for aggregation.

References

side reactions of hydrazide conjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing hydrazide conjugation experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during hydrazide conjugation, offering potential causes and solutions.

Issue 1: Low or No Conjugate Yield

Question: I am observing a very low yield of my desired conjugate, or no product at all. What are the possible reasons and how can I troubleshoot this?

Possible Causes and Solutions:

  • Suboptimal pH: The formation of the hydrazone bond is pH-dependent. The ideal pH range is typically between 4.5 and 7.4. At a pH below 4.5, the hydrazide can become protonated and thus non-nucleophilic. Above pH 7.4, the reaction rate can be very slow.

    • Troubleshooting:

      • Verify the pH of your reaction buffer.

      • Perform small-scale optimization experiments across a pH range (e.g., 4.5, 5.5, 6.5, 7.4) to determine the optimal pH for your specific molecules.

  • Inefficient Carbonyl Generation (for glycoproteins): If you are labeling a glycoprotein (B1211001), the generation of aldehyde groups by periodate (B1199274) oxidation may be incomplete.

    • Troubleshooting:

      • Ensure your sodium periodate solution is freshly prepared.

      • Optimize the concentration of sodium periodate and the reaction time. Over-oxidation can damage the protein.

      • After oxidation, ensure complete removal of excess periodate by desalting or dialysis before adding the hydrazide.

  • Steric Hindrance: Bulky molecules near the conjugation site on either the carbonyl-containing molecule or the hydrazide can impede the reaction.

    • Troubleshooting:

      • If possible, consider using a linker with a longer spacer arm to reduce steric hindrance.

  • Lack of a Catalyst: The reaction can be slow without a catalyst, especially at neutral pH.

    • Troubleshooting:

      • Add a catalyst such as aniline (B41778) or an aniline derivative to accelerate the reaction.

Issue 2: Presence of Multiple Products or Impurities

Question: My analysis (e.g., by chromatography or mass spectrometry) shows multiple unexpected peaks, indicating the presence of side products. What are these and how can I avoid them?

Common Side Reactions and Avoidance Strategies:

  • Hydrolysis of the Hydrazone Bond: The hydrazone bond is reversible and susceptible to hydrolysis, especially under acidic conditions. This will regenerate the starting carbonyl and hydrazide molecules.

    • Avoidance:

      • After conjugation, adjust the pH of your sample to neutral or slightly basic for storage.

      • For long-term stability, the hydrazone bond can be reduced to a more stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

  • Azine Formation: If you are using a simple hydrazine (B178648) (containing a -NH₂ group), it can react with a second molecule of the aldehyde or ketone, leading to the formation of an azine byproduct.[1]

    • Avoidance:

      • Use a hydrazide derivative (acylhydrazone) instead of a simple hydrazine.

      • Use a slight excess of the hydrazide-containing molecule to favor the formation of the desired hydrazone.

  • Osazone Formation (with reducing sugars): When conjugating to reducing sugars, an excess of hydrazide and prolonged heating can lead to the formation of osazones, where two hydrazide molecules react with the sugar.[1][2][3][4]

    • Avoidance:

      • Use a controlled molar ratio of hydrazide to sugar.

      • Avoid excessive heating and prolonged reaction times.

  • Reaction with Amino Acid Side Chains: While generally bioorthogonal, under certain conditions, side reactions with amino acid residues can occur. For example, the N-terminal histidine has been reported to react with the hydrazide carbonyl at neutral pH.[2] Cysteine residues can also potentially undergo side reactions.[5][6][7]

    • Avoidance:

      • Careful control of pH and reaction conditions is crucial.

      • If side reactions with specific amino acids are suspected, consider site-directed mutagenesis to replace the reactive residue if it is not essential for the protein's function.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazide conjugation?

The optimal pH for hydrazone formation is a compromise. The reaction is acid-catalyzed, but a pH that is too low (typically below 4.5) will protonate the hydrazide, rendering it non-nucleophilic. Therefore, the reaction is generally most efficient in a mildly acidic buffer, typically between pH 4.5 and 6.5. However, the reaction can also be carried out at neutral pH (7.0-7.4), especially with the use of a catalyst, which is often preferred for biomolecules that are not stable at acidic pH.

Q2: Should I use a catalyst for my hydrazide conjugation?

While not always necessary, a catalyst can significantly increase the rate of hydrazone formation, especially at neutral pH. Aniline and its derivatives are commonly used catalysts. The use of a catalyst can lead to higher yields in shorter reaction times.

Q3: How can I improve the stability of my hydrazone conjugate?

The stability of the hydrazone bond is pH-dependent; it is more stable at neutral and basic pH and more prone to hydrolysis at acidic pH. For applications requiring high stability, the hydrazone bond can be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Q4: How do I remove unreacted hydrazide and other impurities after the conjugation reaction?

Purification can be achieved using standard chromatography techniques such as:

  • Size-Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from smaller molecules like unreacted hydrazide and catalyst.

  • Reverse-Phase Chromatography (RPC): This can be used to separate the conjugate from starting materials and side products based on differences in hydrophobicity.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be useful for purifying protein conjugates.

For acid-sensitive hydrazones, it is recommended to use basic alumina (B75360) or silica (B1680970) gel treated with a base for column chromatography.

Quantitative Data Summary

Table 1: Comparison of Catalytic Efficiency of Aniline Derivatives for Hydrazone Formation

CatalystFold Rate Enhancement (approx.)Notes
Aniline~70xStandard catalyst, but can be toxic.[8]
p-toluidine~100xElectron-donating group increases catalytic activity.
p-anisidine~150xStronger electron-donating group further enhances activity.
p-phenylenediamine~19x faster than anilineMore soluble than aniline, allowing for higher concentrations and greater efficiency.[9]

Rate enhancement is compared to the uncatalyzed reaction at a similar pH.

Table 2: Hydrolytic Stability of Different Hydrazone Linkages

Hydrazone TypeHalf-life at pH 5.0Half-life at pH 7.0Half-life at pH 9.0
AlkylhydrazoneMinutesHoursDays
AcylhydrazoneHoursDaysWeeks
ArylhydrazoneHours-DaysWeeksMonths
Reduced Hydrazone (Secondary Amine)Very StableVery StableVery Stable

Note: These are approximate values and can vary depending on the specific molecular structure.

Experimental Protocols

Protocol 1: General Procedure for Hydrazide Conjugation to a Glycoprotein
  • Protein Preparation: Dissolve the glycoprotein in a sodium acetate (B1210297) buffer (0.1 M, pH 5.5) to a final concentration of 1-5 mg/mL.

  • Oxidation: Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM. Incubate in the dark for 15-30 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess periodate and byproducts by desalting the protein solution using a suitable size-exclusion column equilibrated with the desired conjugation buffer (e.g., MES buffer, 0.1 M, pH 6.0).

  • Conjugation: Add the hydrazide derivative to the purified, oxidized glycoprotein solution at a 10-50 fold molar excess. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of Conjugate: Purify the conjugate from excess hydrazide and catalyst using size-exclusion chromatography or dialysis.

Protocol 2: Reduction of Hydrazone Bond with Sodium Cyanoborohydride
  • Buffer Exchange: Ensure the purified hydrazone conjugate is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.0-7.4.

  • Preparation of Reducing Agent: Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) of approximately 5 M in 1 N NaOH. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

  • Reduction Reaction: Add the NaCNBH₃ stock solution to the conjugate solution to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.[10]

  • Quenching: Quench the reaction by adding a blocking buffer, such as Tris buffer, to a final concentration of 50 mM, to react with any remaining aldehyde groups. Incubate for 30 minutes at room temperature.[10]

  • Final Purification: Purify the final conjugate by size-exclusion chromatography or dialysis to remove the reducing agent and other small molecules.

Visualizations

Hydrazide_Conjugation_Pathway cluster_main Main Conjugation Reaction cluster_hydrolysis Side Reaction: Hydrolysis cluster_azine Side Reaction: Azine Formation cluster_reduction Stabilization Protein_Carbonyl Protein-CHO (Aldehyde) Hydrazone_Intermediate Tetrahedral Intermediate Protein_Carbonyl->Hydrazone_Intermediate + H₂N-NHCO-Linker Hydrazide Linker-CONHNH₂ (Hydrazide) Hydrazone_Product Protein-CH=N-NHCO-Linker (Hydrazone Conjugate) Hydrazone_Intermediate->Hydrazone_Product - H₂O Hydrolysis_Products Protein-CHO + Linker-CONHNH₂ Hydrazone_Product->Hydrolysis_Products + H₂O (Acidic pH) Reduced_Product Protein-CH₂-NH-NHCO-Linker (Stable Conjugate) Hydrazone_Product->Reduced_Product + NaCNBH₃ Hydrazone_Product_Simple Protein-CH=N-NH₂ Azine_Product Protein-CH=N-N=CH-Protein (Azine) Hydrazone_Product_Simple->Azine_Product + Protein-CHO Protein_Carbonyl2 Protein-CHO

Caption: Main reaction pathway and common side reactions in hydrazide conjugation.

Troubleshooting_Workflow Start Start: Low/No Conjugate Yield Check_pH Is pH optimal (4.5-7.4)? Start->Check_pH Check_Carbonyl Is carbonyl generation efficient? Check_pH->Check_Carbonyl Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used? Check_Carbonyl->Check_Catalyst Yes Optimize_Oxidation Optimize periodate concentration and time Check_Carbonyl->Optimize_Oxidation No Add_Catalyst Add aniline or derivative Check_Catalyst->Add_Catalyst No Success Successful Conjugation Check_Catalyst->Success Yes Adjust_pH->Check_pH Optimize_Oxidation->Check_Carbonyl Add_Catalyst->Check_Catalyst

Caption: Troubleshooting workflow for low or no conjugate yield.

References

Technical Support Center: Purifying N3-PEG6-Propanehydrazide-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) specifically addressing the challenges encountered during the purification of PROTACs featuring the N3-PEG6-Propanehydrazide linker.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during the purification of your this compound-linked PROTACs.

Observed Problem Potential Cause Suggested Solution
Low Yield of Final PROTAC Incomplete reaction or degradation of the PROTAC during synthesis or purification.- Optimize reaction conditions (stoichiometry, temperature, time).- Use fresh reagents.- Perform purification steps at lower temperatures if stability is a concern.
Broad Peaks in Chromatography (e.g., HPLC) - Polydispersity of the PEG linker.- On-column degradation.- Aggregation of the PROTAC.- Ensure the use of a monodisperse PEG6 linker.- Optimize chromatographic conditions (e.g., use a shallower gradient, different mobile phase additives).- Increase column temperature to improve peak shape for PEGylated molecules.[1]
Presence of Multiple Impurities - Incomplete reaction of starting materials.- Side reactions involving the azide (B81097) or propanehydrazide group.- Degradation of the PROTAC molecule.- Use a multi-step purification strategy (e.g., SEC followed by RP-HPLC).[2]- Employ orthogonal purification techniques that exploit different properties of the molecule (size, charge, hydrophobicity).
Loss of Azide Functionality The azide group can be sensitive to certain conditions and reagents.- Avoid acidic conditions, which can lead to the formation of toxic and explosive hydrazoic acid.[3]- Do not use metal spatulas or containers, as they can form explosive metal azides.[3]- Avoid halogenated solvents like dichloromethane (B109758) in the presence of azides.[3]
Side Reactions of the Propanehydrazide Group The hydrazide can react with carbonyl-containing impurities or solvents.- Use carbonyl-free solvents and reagents for purification.- Consider protecting the hydrazide group if it proves to be too reactive during purification, though this adds synthetic complexity.
Co-elution of PROTAC with Impurities Similar physicochemical properties between the desired PROTAC and impurities.- Optimize the gradient in RP-HPLC for better resolution.- Try a different stationary phase (e.g., C8 instead of C18).- Consider ion-exchange chromatography (IEX) if the PROTAC and impurities have different charge states.[2]
Product Aggregation Hydrophobic interactions between PROTAC molecules, often exacerbated by the large size and lipophilicity of PROTACs.[1]- Work with dilute solutions.- Add organic modifiers or detergents to the purification buffers to disrupt hydrophobic interactions.- Optimize the pH of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PROTACs with an this compound linker?

The primary challenges stem from the bifunctional nature of the linker and the overall physicochemical properties of PROTACs.[1] The PEG6 linker can lead to broad peaks in chromatography, while the azide and propanehydrazide groups are reactive and can participate in side reactions or degrade under certain purification conditions.[4] The large size and hydrophobicity of the PROTAC molecule can also lead to aggregation and poor solubility.[1]

Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?

A multi-step approach is often the most effective:

  • Size-Exclusion Chromatography (SEC): This is a good initial step to separate the larger PROTAC from smaller impurities like unreacted linkers or ligands.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique for final polishing, separating the PROTAC from closely related impurities based on hydrophobicity. A C18 or C8 column is typically used.[1]

  • Ion-Exchange Chromatography (IEX): This can be used if the PROTAC has a net charge, allowing for separation based on charge.[2]

Q3: How can I monitor the purification of my this compound-linked PROTAC if it has poor UV absorbance?

Since the this compound linker itself does not have a strong UV chromophore, detection can be challenging. If the target-binding ligand or the E3 ligase ligand also lacks a strong chromophore, consider the following detectors:

  • Evaporative Light Scattering Detector (ELSD) [1]

  • Charged Aerosol Detector (CAD) [1]

  • Mass Spectrometry (MS) , which also provides mass confirmation of your product.[1]

Q4: What are the stability considerations for the azide group during purification?

The azide group is generally stable but can be sensitive to:

  • Acids: Avoid acidic mobile phases or workup conditions.[3]

  • Reducing agents: Strong reducing agents can convert the azide to an amine.

  • Certain metals: Avoid contact with heavy metals.[3]

It is crucial to handle azide-containing compounds with care due to their potential explosive nature, especially when concentrated.

Q5: Are there any known side reactions of the propanehydrazide group to be aware of during purification?

Hydrazides can react with aldehydes and ketones to form hydrazones.[5] It is important to use solvents and reagents that are free from carbonyl impurities.

Experimental Protocols

General Multi-Step Purification Workflow

This workflow provides a general strategy for purifying this compound-linked PROTACs. Optimization will be required for each specific PROTAC.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Size-Exclusion Chromatography (SEC) cluster_2 Step 2: Reverse-Phase HPLC (RP-HPLC) cluster_3 Analysis and Final Product Crude_PROTAC Crude PROTAC Mixture SEC Separate by Size Crude_PROTAC->SEC Initial Cleanup RP_HPLC Separate by Hydrophobicity SEC->RP_HPLC High-Resolution Purification Analysis Purity Analysis (LC-MS, NMR) RP_HPLC->Analysis Characterization Pure_PROTAC Pure PROTAC Analysis->Pure_PROTAC

Caption: A typical multi-step purification workflow for PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for PROTACs.

PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Logical Relationship: Troubleshooting Purification Issues

This diagram outlines a logical approach to troubleshooting common purification problems.

Start Purification Problem (e.g., Low Yield, Impurities) Check_Crude Analyze Crude Material (LC-MS, NMR) Start->Check_Crude Incomplete_Reaction Incomplete Reaction? Check_Crude->Incomplete_Reaction Optimize_Synthesis Optimize Synthesis Incomplete_Reaction->Optimize_Synthesis Yes Degradation Degradation? Incomplete_Reaction->Degradation No Optimize_Synthesis->Start Modify_Purification Modify Purification Conditions (Temp, pH, Solvents) Degradation->Modify_Purification Yes Check_Chromatography Review Chromatography Degradation->Check_Chromatography No Modify_Purification->Start Broad_Peaks Broad Peaks? Check_Chromatography->Broad_Peaks Optimize_HPLC Optimize HPLC Method (Gradient, Column, Temp) Broad_Peaks->Optimize_HPLC Yes Co_elution Co-elution? Broad_Peaks->Co_elution No End Pure Product Optimize_HPLC->End Orthogonal_Method Use Orthogonal Method (e.g., IEX) Co_elution->Orthogonal_Method Yes Co_elution->End No Orthogonal_Method->End

Caption: A logical guide for troubleshooting PROTAC purification.

References

strategies to reduce non-specific binding of N3-PEG6-Propanehydrazide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-PEG6-Propanehydrazide conjugates. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding in your experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

High background signal due to non-specific binding is a common issue in assays involving bioconjugates. The following sections provide a systematic approach to identifying and mitigating these effects.

Problem: High Background Signal in Immunoassays or Cell-Based Assays

Possible Cause 1: Ionic Interactions

Charged molecules in your system can electrostatically interact with the conjugate or the solid phase (e.g., microplate wells, beads).

Solutions:

  • Adjust Buffer pH: The charge of biomolecules is pH-dependent.[1] Modifying the pH of your buffers can help neutralize the surface or the conjugate, thus reducing ionic interactions.[1] Experiment with a pH range around the isoelectric point (pI) of your protein of interest.[1]

  • Increase Salt Concentration: Adding salts like NaCl to your buffers can shield electrostatic interactions between charged molecules.[1][2]

Possible Cause 2: Hydrophobic Interactions

Hydrophobic regions of the conjugate or target molecules can interact with each other or with hydrophobic surfaces, leading to non-specific binding.

Solutions:

  • Add Non-Ionic Surfactants/Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[1][2][3] These agents are effective in preventing the conjugate from binding to container walls and other surfaces.[1][4]

  • Use Blocking Agents: Polymers like Polyethylene (B3416737) Glycol (PEG), Polyvinyl Alcohol (PVA), and Polyvinylpyrrolidone (PVP) can coat hydrophobic surfaces, making them more hydrophilic and less prone to non-specific binding.[5][6]

Possible Cause 3: Inadequate Blocking of Reactive Sites

Unoccupied binding sites on the solid phase or non-specific interactions with cellular components can be a significant source of background signal.

Solutions:

  • Optimize Blocking Buffers: Use protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate unoccupied sites.[1][3][5][7] The concentration and incubation time of the blocking agent should be optimized for your specific assay.[3][7]

  • Incorporate Normal Serum: Adding normal serum from the same species as the secondary antibody to your diluents can help block non-specific binding sites, particularly in immunohistochemistry.[5][8]

Logical Flow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow start High Non-Specific Binding Detected check_ionic Hypothesis: Ionic Interactions start->check_ionic adjust_buffer Action: Adjust Buffer pH & Salt Concentration check_ionic->adjust_buffer If suspected evaluate Evaluate Results adjust_buffer->evaluate check_hydrophobic Hypothesis: Hydrophobic Interactions add_detergent Action: Add Non-Ionic Detergents check_hydrophobic->add_detergent If suspected add_detergent->evaluate check_blocking Hypothesis: Inadequate Blocking optimize_blocking Action: Optimize Blocking Agents & Incubation check_blocking->optimize_blocking If suspected optimize_blocking->evaluate evaluate->check_hydrophobic Persistent Issue evaluate->check_blocking Persistent Issue end Problem Resolved evaluate->end Successful

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

This compound is a bifunctional linker molecule.[9][10] It contains an azide (B81097) (N3) group on one end and a propanehydrazide group on the other, separated by a 6-unit polyethylene glycol (PEG) spacer.[9][10] The azide group can be used for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a stable hydrazone bond.[11][12]

Q2: What is the purpose of the PEG spacer in this linker?

The polyethylene glycol (PEG) spacer is hydrophilic and serves several purposes:

  • Improves Solubility: It increases the solubility of the conjugate in aqueous buffers.[12]

  • Reduces Non-Specific Binding: PEG is known to have anti-biofouling properties, which helps to minimize non-specific interactions with surfaces and other biomolecules.[13][14]

  • Provides Flexibility: The PEG chain acts as a flexible spacer between the conjugated molecules.

Q3: I'm seeing high background when labeling glycoproteins on a cell surface. What could be the cause?

This is a common issue that can arise from several factors:

  • Over-oxidation: The use of strong oxidizing agents (like sodium periodate) to generate aldehydes on glycoproteins can sometimes expose charged or hydrophobic regions, leading to increased non-specific binding.

  • Ionic and Hydrophobic Interactions: The cell surface is complex. Both electrostatic and hydrophobic interactions between your conjugate and cell surface components can contribute to background.

  • Inadequate Blocking: If you are performing subsequent detection steps (e.g., with an antibody), insufficient blocking of non-specific sites is a likely culprit.

Q4: How can I reduce non-specific binding in my specific application?

The optimal strategy depends on the nature of the non-specific interactions. The following table summarizes recommended starting concentrations for common buffer additives.

Additive Typical Starting Concentration Mechanism of Action Reference
NaCl 150 mM - 500 mMShields ionic interactions[1][2]
Tween-20 0.01% - 0.1% (v/v)Disrupts hydrophobic interactions[2][5][6]
BSA 0.1% - 2% (w/v)Blocks non-specific protein binding sites[1][5]
Dextran Sulfate 0.02% - 0.1% (w/v)Competes for electrostatic binding[15]

It is recommended to empirically test different combinations and concentrations of these additives to find the optimal conditions for your system.

Q5: Can the this compound conjugate itself contribute to non-specific binding?

Yes, while the PEG component is designed to reduce non-specific binding, other parts of the molecule or the conjugated payload could still be involved in off-target interactions. The hydrazide or azide groups, if not fully reacted, could potentially interact non-specifically. The nature of the molecule you have conjugated to the linker will also significantly influence its binding properties.

Experimental Protocols

Protocol 1: General Method for Reducing Non-Specific Binding in a Microplate-Based Assay

Objective: To provide a standardized workflow for minimizing non-specific binding of an this compound conjugate in an ELISA-like format.

Materials:

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Target molecule for coating

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound conjugate solution

  • Detection reagents

Procedure:

  • Coating: Coat the microplate wells with your target molecule in coating buffer. Incubate as required.

  • Washing: Wash the wells 3 times with Wash Buffer to remove unbound molecules.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C. This step is crucial for saturating any remaining non-specific binding sites on the plastic.[3][7]

  • Washing: Repeat the washing step.

  • Conjugate Incubation: Add your this compound conjugate, diluted in Blocking Buffer or a buffer containing optimized concentrations of salt and/or non-ionic detergent. Incubate for the desired time.

  • Washing: Perform a more stringent washing step (e.g., 5-6 washes) to remove any unbound conjugate.

  • Detection: Proceed with your detection steps.

Workflow for Microplate Assay Optimization

Assay_Optimization cluster_prep Plate Preparation cluster_incubation Conjugate Incubation cluster_detection Detection prep_steps Coat Plate Wash Block Plate Wash incubation_step Add Conjugate in Optimized Buffer Incubate prep_steps:f3->incubation_step:f0 detection_steps Wash Add Detection Reagents Read Signal incubation_step:f1->detection_steps:f0

Caption: A streamlined workflow for a microplate-based assay with an emphasis on blocking.

References

dealing with poor solubility of N3-PEG6-Propanehydrazide reaction components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-PEG6-Propanehydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a particular focus on issues related to component solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains two different reactive groups at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer. The 'N3' refers to an azide (B81097) group (-N₃), and the 'Propanehydrazide' refers to a hydrazide group (-CONHNH₂). The PEG chain enhances the solubility and flexibility of the molecule.[1] Its primary applications are in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The azide group is used for "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the hydrazide group reacts with aldehydes and ketones to form stable hydrazone bonds.

Q2: In which solvents is this compound generally soluble?

Q3: What are the two main types of reactions I can perform with this linker?

A3: This linker is designed for two key bioorthogonal reactions:

  • Azide-Alkyne Cycloaddition: The azide group reacts with a terminal alkyne-containing molecule. This is most commonly done via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole ring.[4]

  • Hydrazone Ligation: The hydrazide group reacts with an aldehyde or ketone group on a target molecule to form a hydrazone bond. This reaction is efficient and forms a stable linkage, particularly under slightly acidic to neutral pH conditions.[5][6]

Troubleshooting Guide: Poor Solubility

Poor solubility of one or more reaction components is a common hurdle in bioconjugation. Below are troubleshooting steps for both azide-alkyne cycloaddition and hydrazone ligation reactions involving this compound.

Issue 1: My alkyne-containing molecule is not soluble in the aqueous buffer required for the CuAAC reaction.

Cause: Many small molecules, particularly those used in drug development, are hydrophobic and have poor water solubility. The standard CuAAC reaction conditions often use aqueous buffers to dissolve the copper catalyst and other components.[7]

Solutions:

  • Introduce a Co-solvent: You can add a water-miscible organic solvent to the reaction mixture to increase the solubility of your hydrophobic component.[4]

  • Prepare a Concentrated Stock Solution: Dissolve your hydrophobic molecule at a high concentration in an organic solvent like DMF or DMSO. Then, add this stock solution to the aqueous reaction buffer containing the other components. Ensure the final concentration of the organic solvent is not so high that it causes other components to precipitate. A final concentration of 5-10% organic solvent is often a good starting point.

  • Solvent System Optimization: If a high percentage of organic solvent is needed, you may need to move to a predominantly organic solvent system. Some CuAAC reactions can be performed in solvents like DMF, DMSO, or THF with minimal water.[8]

Summary of Recommended Solvents for CuAAC Reactions:

Solvent SystemSuitability for Hydrophilic ComponentsSuitability for Hydrophobic ComponentsNotes
Water/Aqueous BufferExcellentPoorIdeal for biomolecules. Water-soluble ligands like THPTA are recommended.[9]
Water with Co-solvent (e.g., t-BuOH, DMSO, DMF)GoodGoodA common and effective choice for mixed solubility components.[4]
DMF or DMSOGoodExcellentCan be used for reactions where all components are soluble.
THF/Water MixtureGoodExcellentHas been used successfully for poorly soluble components, but may require optimization.[7]
Chloroform, Methylene ChloridePoorExcellentGenerally less common for bioconjugation unless all components are highly soluble in these solvents.[3]
Issue 2: My aldehyde/ketone-containing protein precipitates when I try to perform the hydrazone ligation.

Cause: Proteins can be sensitive to buffer conditions such as pH, ionic strength, and the presence of organic co-solvents. Changes made to solubilize another component might cause the protein to aggregate and precipitate.[10]

Solutions:

  • Optimize Buffer pH: Hydrazone formation is typically most efficient at a pH between 5 and 7.[5] However, your protein has a specific pH range for optimal stability. It's important to find a pH that is a good compromise between reaction efficiency and protein stability.

  • Use Solubility-Enhancing Additives: Small amounts of glycerol (B35011) (5-10%) or even low concentrations of PEG can help stabilize proteins in solution without interfering with the reaction.[10]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 4°C) can sometimes improve protein stability and prevent aggregation, though this may slow down the reaction rate.[10]

  • Limit Organic Co-solvents: If an organic co-solvent is necessary to dissolve the other reactant, use the absolute minimum concentration required. Perform a small-scale test to determine the maximum percentage of the co-solvent your protein can tolerate before precipitating.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF, if needed)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in the reaction buffer.

    • Alkyne-molecule: Prepare a 10 mM stock solution. If solubility is an issue, dissolve in a minimal amount of DMSO or DMF and then dilute with the reaction buffer.[11]

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble; TBTA should be dissolved in DMSO.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-molecule solution (1 equivalent).

    • Add the this compound solution (1.1 to 1.5 equivalents).[4]

    • Add the CuSO₄ solution (final concentration 0.1 mM to 0.25 mM).[12]

    • Add the ligand solution (final concentration 0.5 mM to 1.25 mM, maintaining a 5:1 ligand to copper ratio).[12]

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration 5 mM).[12]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can also be left overnight at 4°C. Gentle mixing (e.g., on a rotator) is recommended.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.

Protocol 2: Hydrazone Ligation

This protocol outlines a general procedure for conjugating an aldehyde or ketone-containing molecule to this compound.

Materials:

  • This compound

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0)

  • Aniline (B41778) (optional, as a catalyst)

  • Co-solvent (e.g., DMSO or DMF, if needed)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10-20 mM stock solution in the reaction buffer.

    • Aldehyde/Ketone-molecule: Prepare a 10 mM stock solution in the reaction buffer. If solubility is poor, dissolve in a minimal amount of a compatible organic solvent.

    • Aniline Catalyst (Optional): Prepare a 1 M stock solution in a suitable solvent.

  • Reaction Assembly:

    • In a reaction vessel, dissolve the aldehyde or ketone-containing molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

    • Add the this compound stock solution to achieve a 10-50 fold molar excess over the aldehyde/ketone molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note: Aniline can be toxic to cells and may not be suitable for all applications.[13]

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS).

  • Purification:

    • Remove excess this compound and other small molecules by dialysis, tangential flow filtration (TFF), or size-exclusion chromatography.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_linker Dissolve this compound in Reaction Buffer mix Combine Linker and Alkyne-Molecule prep_linker->mix prep_alkyne Dissolve Alkyne-Molecule (use co-solvent if needed) prep_alkyne->mix prep_reagents Prepare fresh Sodium Ascorbate and Catalyst/Ligand Stocks add_catalyst Add CuSO4/Ligand Premix prep_reagents->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for a typical CuAAC "click" reaction.

G start Reaction components show poor solubility check_hydrophobicity Is the non-PEG component highly hydrophobic? start->check_hydrophobicity use_cosolvent Add a water-miscible co-solvent (DMSO, DMF). Start with 5-10%. check_hydrophobicity->use_cosolvent Yes check_protein Is a protein component precipitating? check_hydrophobicity->check_protein No stock_solution Prepare concentrated stock in pure organic solvent and dilute into aqueous buffer. use_cosolvent->stock_solution stock_solution->check_protein optimize_buffer Optimize buffer pH and ionic strength for protein stability. check_protein->optimize_buffer Yes end_soluble Components are soluble. Proceed with reaction. check_protein->end_soluble No additives Add stabilizing excipients (e.g., glycerol, low % PEG). optimize_buffer->additives lower_temp Lower reaction temperature to 4°C. additives->lower_temp lower_temp->end_soluble end_insoluble Persistent precipitation. Consider alternative linker or conjugation strategy. end_soluble->end_insoluble If still issues

References

common pitfalls in N3-PEG6-Propanehydrazide bioconjugation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using N3-PEG6-Propanehydrazide in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functionalities?

A1: this compound is a heterobifunctional crosslinker. It features two distinct reactive ends separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1]

  • Propanehydrazide Group (-C(O)NHNH2): This group reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond.[2][3] This is particularly useful for labeling glycoproteins, where cis-diol sugar residues can be oxidized to create reactive aldehydes.[2][4]

  • Azide (B81097) Group (N3): This group is used in "click chemistry".[1] It can react with alkyne-containing molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.[5][][7][8]

Q2: What are the advantages of the PEG6 spacer in this linker?

A2: The polyethylene glycol (PEG) spacer offers several benefits in bioconjugation.[9] It is hydrophilic, which can increase the solubility and stability of the resulting conjugate and reduce aggregation.[10][11][12] PEGylation can also reduce the immunogenicity of the biomolecule and prolong its circulation time in vivo by increasing its hydrodynamic volume.[10][12][13]

Q3: What are the key differences between the hydrazone and triazole (from click chemistry) linkages?

A3: The primary difference is their stability.

  • Hydrazone Bond: This bond is reversible and susceptible to hydrolysis, especially under acidic conditions (pH < 6).[14][15][16][17][18] The rate of formation is optimal at a slightly acidic pH of around 4.5-5.5, but this can be challenging for biomolecules that are not stable under these conditions.[4][14]

  • Triazole Bond: The 1,2,3-triazole ring formed during the azide-alkyne cycloaddition is extremely stable and considered biologically inert.[] This reaction is a cornerstone of click chemistry because it is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[][8]

Troubleshooting Guides

This section addresses common problems encountered during bioconjugation with this compound.

Problem Area 1: Low or No Conjugation Yield

Q: My initial hydrazone ligation step shows low efficiency. What are the potential causes and solutions?

A: Low yield in the hydrazone formation step often points to issues with the reactants or reaction conditions.

  • Cause 1: Insufficient Aldehyde Groups: The target biomolecule may not have enough accessible aldehyde groups. If you are generating aldehydes by oxidizing glycoproteins, the oxidation step may be inefficient.

    • Solution: Confirm the success of the oxidation step. Ensure your oxidizing agent (e.g., sodium periodate) is fresh and used at the correct concentration.[2] Be mindful that over-oxidation can damage the protein.

  • Cause 2: Suboptimal pH: The formation of hydrazones is fastest at a pH of approximately 4.5, as the reaction involves acid-catalyzed dehydration of a hemiaminal intermediate.[14] At neutral pH, the reaction is significantly slower.[14][19]

    • Solution: If your protein is stable at a lower pH, perform the conjugation in a buffer at pH 5.0-5.5.[2][4] If the protein requires neutral pH, consider increasing the reaction time or using a catalyst.

  • Cause 3: Absence of a Catalyst: Aniline (B41778) and its derivatives can act as nucleophilic catalysts, significantly increasing the rate of hydrazone formation, especially at neutral pH.[4][14][20]

    • Solution: Add a catalyst like aniline to the reaction mixture. Commercially available catalysts are often optimized for this purpose.[4]

  • Cause 4: Reagent Degradation: The this compound reagent may have degraded due to improper storage (e.g., exposure to moisture).

    • Solution: Use a fresh aliquot of the reagent. Store the reagent desiccated and protected from light according to the manufacturer's instructions.

Q: The second step, azide-alkyne "click" reaction, is failing. What should I check?

A: Failure in the click chemistry step is typically related to the catalyst system (for CuAAC) or the specific reagents used.

  • Cause 1 (CuAAC): Inactive Copper Catalyst: The copper-catalyzed reaction requires Cu(I). This is usually generated in situ from a Cu(II) salt (like CuSO4) using a reducing agent (like sodium ascorbate).[8] Oxygen in the buffer can re-oxidize Cu(I) to the inactive Cu(II) state.

    • Solution: Degas your buffers before use. Ensure you add a fresh solution of the reducing agent. Using a copper-coordinating ligand can protect the Cu(I) from oxidation and improve reaction efficiency.[8]

  • Cause 2 (CuAAC): Interference from Other Buffer Components: Some buffer components, particularly chelating agents like EDTA, can sequester the copper catalyst, inhibiting the reaction.

    • Solution: Perform the reaction in a non-chelating buffer such as PBS or HEPES. If necessary, remove interfering components by dialysis or buffer exchange before starting the reaction.

  • Cause 3 (SPAAC): Steric Hindrance: The strain-promoted reaction does not require a catalyst but can be sensitive to steric hindrance around the azide or cyclooctyne (B158145) groups.

    • Solution: Ensure the alkyne and azide functionalities on your interacting molecules are accessible. The PEG linker is designed to minimize this, but the local protein environment can still play a role.

  • Cause 4: Incorrect Reagents: You may be using incompatible click chemistry partners (e.g., a non-strained alkyne without a copper catalyst).

    • Solution: Double-check that you are using the correct reagents for your chosen method (standard alkyne for CuAAC, strained cyclooctyne for SPAAC).

Problem Area 2: Protein Aggregation and Precipitation

Q: My protein conjugate is aggregating or precipitating out of solution. How can I prevent this?

A: Aggregation is a common issue in bioconjugation and can be caused by several factors related to changes in the protein's physicochemical properties.[21][22][23]

  • Cause 1: Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation.[21]

    • Solution: Reduce the molar excess of the this compound linker used in the reaction. Aim for a lower degree of labeling (DOL).

  • Cause 2: Suboptimal Buffer Conditions: The reaction buffer may not be ideal for maintaining your specific protein's stability.[21][22] Factors like pH and ionic strength are critical.[23]

    • Solution: Optimize the buffer composition. Consider adding stabilizing excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.1%).[21]

  • Cause 3: High Protein Concentration: Reactions performed at high protein concentrations increase the likelihood of intermolecular interactions and aggregation.[22]

    • Solution: Reduce the protein concentration if aggregation is observed. A typical range to start with is 1-5 mg/mL.[22]

  • Cause 4: Reaction Temperature: Higher temperatures can sometimes promote protein unfolding and aggregation.[21]

    • Solution: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[21]

Problem Area 3: Non-Specific Binding & Conjugate Instability

Q: I'm observing high background signal or non-specific binding in my downstream assays. What is the cause?

A: Non-specific binding can arise from unintended interactions of the conjugate with surfaces or other molecules.

  • Cause 1: Electrostatic or Hydrophobic Interactions: The overall charge or hydrophobicity of the final conjugate can lead to non-specific interactions.[24][25] The PEG linker is designed to be hydrophilic and reduce this, but residual hydrophobic patches or charged regions can still be problematic.[11]

    • Solution: Optimize your assay buffer. Increasing the salt concentration (e.g., 150-500 mM NaCl) can reduce electrostatic interactions.[25] Adding blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants can block hydrophobic surfaces and reduce background.[25]

  • Cause 2: Unreacted Functional Groups: The presence of unreacted hydrazide or azide groups could potentially interact non-specifically with other components.

    • Solution: Ensure the final conjugate is thoroughly purified to remove any unreacted linker and other reagents. Size-exclusion chromatography (SEC) is often effective.[21]

Q: My purified conjugate appears to be losing its payload over time. Why is this happening?

A: This suggests instability in one of the covalent linkages.

  • Cause: Hydrolysis of the Hydrazone Bond: The hydrazone linkage is known to be reversible and can hydrolyze, especially in acidic environments (pH < 6).[14][17][18] The half-life of a hydrazone bond can drop from over 100 hours at pH 7.2 to just a few hours at pH 5.[14]

    • Solution: Store the final conjugate in a buffer at neutral or slightly alkaline pH (pH 7.0-8.0). Avoid long-term storage in acidic buffers. If absolute stability is required, a different linker chemistry that forms a more stable bond (like the triazole from the click reaction) should be considered for attaching the payload. The hydrazone linkage is sometimes intentionally used for pH-dependent drug release applications.[15][16]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your bioconjugation reactions.

Table 1: Recommended Conditions for Hydrazone Ligation

ParameterRecommended ValueNotesSource
pH 4.5 - 5.5Optimal for reaction rate. Protein stability must be confirmed.[2][4][14]
6.0 - 7.4Slower reaction; may require a catalyst or longer incubation.[14][19]
Temperature 4°C - 25°C (Room Temp)Lower temperatures may reduce aggregation but require longer reaction times.[2][21]
Aniline Catalyst 10 - 100 mMSignificantly accelerates the reaction, especially at neutral pH.[4][14][19]
Reaction Time 2 - 24 hoursHighly dependent on pH, temperature, and catalyst use.[2][4][21]

Table 2: Stability of Hydrazone vs. Oxime Linkages

Linkage TypeRelative Hydrolysis Rate (at neutral pH)NotesSource
Methylhydrazone~600xSimple hydrazones are the least stable.[14][17][18]
Acetylhydrazone~300xAcyl groups provide some stability.[14][17][18]
Semicarbazone~160xMore stable than simple hydrazones.[14][17][18]
Oxime1x (Baseline)Oximes are significantly more stable to hydrolysis than hydrazones.[14][17][18]

Experimental Protocols & Visualizations

General Protocol: Two-Step Conjugation to a Glycoprotein (B1211001) (e.g., Antibody)

This protocol outlines the general steps for labeling a glycoprotein first with the this compound linker and then conjugating it to an alkyne-containing molecule.

Step 1: Generation of Aldehyde Groups on the Glycoprotein

  • Prepare the glycoprotein (e.g., antibody) at 2-5 mg/mL in an acetate (B1210297) buffer (0.1 M Sodium Acetate, pH 5.5).[2]

  • Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO4) in the same buffer.[2]

  • Add the periodate (B1199274) solution to the protein solution at a final concentration of 1-10 mM.

  • Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM.

  • Remove excess periodate and byproducts immediately by buffer exchange into a conjugation-compatible buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis.[2]

Step 2: Hydrazone Ligation with this compound

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.[2]

  • Add the linker to the oxidized glycoprotein solution at a 50- to 100-fold molar excess.

  • If performing the reaction at pH > 6.0, consider adding an aniline-based catalyst to improve efficiency.[4]

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][21]

  • Purify the azide-functionalized glycoprotein via size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the following stock solutions:

    • Alkyne-modified molecule of interest in DMSO or aqueous buffer.

    • Copper(II) sulfate (B86663) (CuSO4) in water.

    • Sodium Ascorbate in water (must be made fresh).

    • (Optional but recommended) A copper ligand (e.g., TBTA) in DMSO.

  • In a reaction vessel, combine the purified azide-functionalized protein with the alkyne-modified molecule (use 5- to 10-fold molar excess).

  • Add the ligand, followed by CuSO4, and finally, initiate the reaction by adding sodium ascorbate. A common final concentration is 1 mM CuSO4, 5 mM Sodium Ascorbate, and 1 mM ligand.

  • Incubate for 1-4 hours at room temperature.

  • Purify the final bioconjugate using SEC or another appropriate chromatography method to remove the catalyst, excess reagents, and any aggregates.[21]

Step 4: Characterization

  • Confirm successful conjugation and purity using SDS-PAGE, which should show a shift in molecular weight.

  • Use UV-Vis spectroscopy, HPLC, or mass spectrometry to determine the final concentration and degree of labeling (DOL).[26][27]

  • Assess aggregation using Dynamic Light Scattering (DLS) or analytical SEC.[22]

Diagrams and Workflows

Bioconjugation_Workflow Figure 1: Two-Step Bioconjugation Workflow using this compound start_protein Glycoprotein (e.g., Antibody) oxidation 1. Periodate Oxidation start_protein->oxidation aldehyde_protein Aldehyde-Activated Protein oxidation->aldehyde_protein ligation 2. Hydrazone Ligation aldehyde_protein->ligation linker This compound linker->ligation purification1 Purification ligation->purification1 azide_protein Azide-Functionalized Protein click_reaction 3. Click Chemistry (CuAAC or SPAAC) azide_protein->click_reaction alkyne_payload Alkyne-Payload (Drug, Dye, etc.) alkyne_payload->click_reaction purification2 Purification click_reaction->purification2 final_conjugate Final Bioconjugate purification1->azide_protein purification2->final_conjugate

Figure 1: Two-Step Bioconjugation Workflow using this compound

Troubleshooting_Logic_Tree Figure 2: Troubleshooting Tree for Low Conjugation Yield start Problem: Low Final Yield check_step1 Check Yield After Hydrazone Ligation (Step 1) start->check_step1 step1_ok Check Click Chemistry (Step 2) check_step1->step1_ok Yield is GOOD cause1a Inefficient Oxidation? (Check for aldehydes) check_step1->cause1a Yield is LOW cause2a Cu(I) Catalyst Inactive? (Degas buffer, add fresh ascorbate) step1_ok->cause2a cause1b Suboptimal pH? (Ideal pH is 4.5-5.5) cause1c No Catalyst at pH > 6? (Add aniline) cause1d Reagent Degraded? (Use fresh linker) cause2b Buffer Interference? (Remove chelators like EDTA) cause2c Steric Hindrance? (Check accessibility of groups)

Figure 2: Troubleshooting Tree for Low Conjugation Yield

Hydrazone_Ligation_Pathway Figure 3: Hydrazone Ligation Signaling Pathway protein_aldehyde Protein-CHO (Aldehyde) intermediate Tetrahedral Intermediate (Hemiaminal) protein_aldehyde->intermediate linker_hydrazide Linker-NHNH2 (Hydrazide) linker_hydrazide->intermediate hydrazone Protein-CH=N-NH-Linker (Hydrazone Bond) intermediate->hydrazone - H2O water H2O hydrazone->intermediate + H2O (Hydrolysis) catalyst Acid Catalyst (H+ or Aniline) catalyst->intermediate Catalyzes Formation

Figure 3: Hydrazone Ligation Signaling Pathway

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming N3-PEG6-Propanehydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the successful conjugation of molecules like N3-PEG6-Propanehydrazide to a target substrate is a critical step. This guide provides an objective comparison of key analytical methods for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to confirm the formation of a hydrazone bond between a substrate and this compound. The choice of method often depends on the nature of the substrate (e.g., small molecule, peptide, protein), the required level of detail, and available instrumentation. The following table summarizes the key quantitative performance metrics for the most common techniques.

Analytical MethodKey Parameters & Expected ResultsAdvantagesLimitations
¹H NMR Spectroscopy - Chemical Shift: Appearance of new signals or shifts in existing signals upon conjugation. The methylene (B1212753) protons adjacent to the newly formed hydrazone bond will have a characteristic chemical shift. - Integration: The ratio of the integrals of signals from the PEG chain to signals from the substrate can be used to determine the degree of conjugation.[1]- Provides detailed structural information. - Can be used to quantify the extent of conjugation.[2]- Lower sensitivity compared to mass spectrometry. - Spectra can be complex for large molecules or heterogeneous samples.
Mass Spectrometry (MALDI-TOF or ESI-MS) - Mass Shift: A distinct increase in the molecular weight of the substrate corresponding to the mass of the this compound moiety. For a single conjugation, an increase of approximately 379.4 Da is expected.[3][4]- High sensitivity and accuracy for determining molecular weight changes.[5] - Can identify the distribution of different PEGylated species.[6]- Provides limited structural information on its own. - Polydispersity of some PEG reagents can complicate spectra.[3]
High-Performance Liquid Chromatography (HPLC) - Retention Time Shift: The retention time of the conjugated product will differ from the unconjugated substrate. Typically, PEGylation increases the hydrodynamic volume, leading to earlier elution in size-exclusion chromatography (SEC) or a shift in retention time in reversed-phase (RP) HPLC.[7][8][9]- Excellent for separating conjugated from unconjugated species and other impurities.[][11] - Can be used for quantification.- Does not provide direct structural confirmation. - Method development can be time-consuming.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Peaks: Appearance of a characteristic peak for the C=N stretch of the hydrazone bond (typically around 1590-1650 cm⁻¹).[13][14] - Disappearance of the C=O stretch of the aldehyde/ketone on the substrate and the N-H stretch of the hydrazide. - Presence of the characteristic azide (B81097) (N₃) peak around 2100 cm⁻¹.[15][16]- Provides direct evidence of the formation of the specific chemical bond. - Relatively simple and fast technique.- Can be difficult to interpret in complex molecules with many functional groups. - Not suitable for quantification of conjugation efficiency.
Click Chemistry (Alternative Method) - Mobility Shift in SDS-PAGE: A significant shift in the molecular weight observed on a gel after the "click" reaction between the azide group of the PEG and an alkyne-modified substrate.[17] - Mass Spectrometry: Confirmation of the mass addition corresponding to the PEG-alkyne reactant.- Highly specific and efficient reaction.[18][19] - Can be performed under mild, biocompatible conditions.[20][21]- Requires the substrate to be modified with an alkyne group. - Indirectly confirms the presence of the azide, not the hydrazone itself.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a concentration of 1-10 mg/mL.[22][23]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to set include the number of scans (typically 16-64), relaxation delay, and acquisition time.

  • Data Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Identify the characteristic peaks of the PEG backbone (typically a strong singlet around 3.6 ppm).[24][25] Compare the spectra of the starting materials and the final conjugate to identify new peaks or shifts indicative of hydrazone bond formation. Calculate the degree of conjugation by comparing the integration of a well-resolved PEG signal to a signal from the substrate.[26][27]

MALDI-TOF Mass Spectrometry
  • Matrix Selection: Choose an appropriate matrix. For peptides and proteins, sinapinic acid is common, while α-cyano-4-hydroxycinnamic acid (CHCA) is often used for smaller molecules.[6] Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).

  • Sample Preparation: Mix the sample solution (typically 1 mg/mL in a similar solvent system) with the matrix solution at a 1:1 ratio.[28]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[6]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Use linear mode for larger molecules.[6]

  • Data Analysis: Determine the molecular weights of the observed peaks. The mass difference between the unconjugated substrate and the conjugated product should correspond to the mass of the this compound moiety.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column and Mobile Phase Selection: Use a C4 or C18 column suitable for the hydrophobicity of the analyte.[7] The mobile phase typically consists of a two-solvent system: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[29]

  • Gradient Elution: Develop a gradient elution method to separate the conjugated product from the starting materials and impurities. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.[30]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter it through a 0.22 µm filter.[6]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm for peptides and proteins).

  • Data Analysis: Compare the chromatograms of the reaction mixture with those of the starting materials. The appearance of a new peak with a different retention time indicates the formation of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For liquid samples, a liquid cell can be used.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Look for the appearance of the C=N stretching vibration of the hydrazone and the disappearance of the carbonyl (C=O) band of the aldehyde or ketone starting material.[13][31][32] The presence of a sharp peak around 2100 cm⁻¹ confirms the azide group.[15][16]

Visualizing the Workflow and Method Relationships

The following diagrams illustrate the experimental workflow for confirming this compound conjugation and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Confirmation cluster_data_analysis Data Analysis start This compound + Substrate reaction Conjugation Reaction start->reaction product Crude Conjugate reaction->product purification HPLC Purification product->purification purified_product Purified Conjugate purification->purified_product nmr 1H NMR purified_product->nmr ms Mass Spectrometry purified_product->ms ftir FTIR purified_product->ftir hplc_analysis Analytical HPLC purified_product->hplc_analysis nmr_data Structural Confirmation & Purity nmr->nmr_data ms_data Molecular Weight Confirmation ms->ms_data ftir_data Bond Formation Confirmation ftir->ftir_data hplc_data Purity Assessment hplc_analysis->hplc_data

Caption: Experimental workflow for this compound conjugation.

logical_relationships cluster_primary Primary Confirmation cluster_secondary Supportive Evidence cluster_alternative Alternative Approach MS Mass Spectrometry (Mass Shift) HPLC HPLC (Purity & Separation) MS->HPLC coupled for LC-MS NMR NMR (Structural Detail) NMR->HPLC confirms purity of isolated fractions FTIR FTIR (Bond Vibration) FTIR->MS corroborates bond formation Click_Chem Click Chemistry (Azide Reactivity) Click_Chem->MS confirms presence of azide

Caption: Logical relationships between analytical methods.

References

A Comparative Guide to the Mass Spectrometry Analysis of N3-PEG6-Propanehydrazide Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. This guide provides a comparative analysis of mass spectrometry-based methods for the characterization of proteins conjugated with the bifunctional linker, N3-PEG6-Propanehydrazide. This linker offers the versatility of a terminal azide (B81097) (N3) for "click" chemistry and a propanehydrazide group for conjugation to carbonyl moieties on a protein. We will delve into the performance of various mass spectrometry techniques and compare them with alternative analytical methods, supported by experimental data and detailed protocols.

Understanding the this compound Linker

The this compound linker is a heterobifunctional reagent that allows for a two-step, controlled conjugation of a molecule of interest to a protein. The propanehydrazide end reacts with aldehydes or ketones, which can be naturally present on glycoproteins after periodate (B1199274) oxidation of sialic acids or introduced chemically onto the protein backbone. This reaction forms a stable hydrazone bond. The azide terminus can then be utilized in highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry," to attach a second molecule, such as a drug or a fluorescent probe.

Mass Spectrometry for the Analysis of PEGylated Protein Conjugates

Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, providing information on molecular weight, degree of PEGylation, and conjugation site.[1][2] However, the analysis of these conjugates can be challenging due to the polydispersity of many PEG reagents and the generation of complex spectra with multiple charge states.[1][2]

Key Mass Spectrometry Techniques

Several MS platforms are employed for the analysis of PEGylated proteins, each with its own set of advantages and limitations. The choice of technique often depends on the specific information required, such as intact mass determination, identification of PEGylation sites, or quantitative analysis.

Mass Spectrometry TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF MS A soft ionization technique that involves co-crystallizing the analyte with a matrix and irradiating with a laser.- High tolerance to salts and buffers.- Primarily produces singly charged ions, leading to simpler spectra.- Good for determining average molecular weight and degree of PEGylation.[1][3]- May have lower resolution for high molecular weight species compared to ESI.- Can sometimes be less effective for quantitative analysis.
ESI-TOF MS A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.- Easily coupled with liquid chromatography (LC) for separation of complex mixtures.- Produces multiply charged ions, allowing for the analysis of high molecular weight proteins on instruments with a lower m/z range.- Good for both qualitative and quantitative analysis.[1][2]- Can produce complex spectra due to multiple charge states and PEG heterogeneity, which may require deconvolution software.[4]
Orbitrap MS A high-resolution mass analyzer that traps ions in an orbital motion around a central electrode.- Offers very high resolution and mass accuracy, enabling the separation of isotopic peaks and confident identification of different PEGylated species.- Can be coupled with various fragmentation techniques for detailed structural analysis.[2]- Can be more sensitive to sample purity and matrix effects.- Historically, there were concerns about trapping efficiency for large, heterogeneous molecules, though modern instruments have largely overcome this.[2]
Experimental Workflow for LC-MS Analysis

The following diagram outlines a typical workflow for the analysis of an this compound protein conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Conjugation Protein Conjugation with This compound Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Digestion Optional: Proteolytic Digestion (for peptide mapping) Purification->Digestion LC Liquid Chromatography (Reversed-Phase or Size-Exclusion) Purification->LC Digestion->LC MS Mass Spectrometry (e.g., ESI-TOF, Orbitrap) LC->MS MSMS Tandem MS (MS/MS) (for fragmentation) MS->MSMS Deconvolution Deconvolution of Spectra MSMS->Deconvolution Identification Identification of Conjugated Peptides Deconvolution->Identification Quantification Quantification of PEGylation Identification->Quantification

LC-MS workflow for this compound protein conjugate analysis.

Detailed Experimental Protocol: Intact Mass Analysis by LC-MS

This protocol provides a general framework for the intact mass analysis of a protein conjugated with this compound.

1. Sample Preparation:

  • Protein Conjugation: React the target protein containing a carbonyl group with this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5). If the azide is to be further functionalized, perform the click chemistry reaction.

  • Purification: Remove excess linker and unconjugated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Buffer Exchange: Exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

2. Liquid Chromatography:

  • Column: A reversed-phase column with a wide pore size (e.g., C4, 300 Å) is often suitable for intact protein separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-TOF or Orbitrap):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: 500-4000 m/z.

  • Data Acquisition: Acquire data in full scan mode.

4. Data Analysis:

  • Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the intact mass of the conjugate.

  • Compare the mass of the conjugated protein to the unconjugated protein to confirm the addition of the linker and any subsequent modifications.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of PEGylated protein conjugates.

Analytical TechniquePrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation of molecules based on their electrophoretic mobility in a capillary filled with an electrolyte.- High resolution for separating different PEGylated species.[5] - Requires very small sample volumes.[6] - Can be coupled to MS for enhanced characterization.[7][8]- Can be sensitive to the protein's surface charge and conformation. - May not provide direct molecular weight information without MS coupling.
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius.- Provides information on the size and aggregation state of the conjugate. - Can be used for purification and formulation studies.- Resolution may be lower than CE for separating different PEGylated forms with similar sizes. - Does not provide direct mass information.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation of proteins based on their molecular weight after denaturation.- Simple and widely available technique for assessing changes in molecular weight upon conjugation.[5]- Low resolution for PEGylated proteins, often showing broad, smeared bands. - Does not provide precise mass information or details on the degree of PEGylation.[5]

Logical Framework for Method Selection

The choice of analytical method depends on the specific question being addressed in the characterization of the this compound protein conjugate.

G cluster_goals cluster_methods start Characterization Goal intact_mass Intact Mass and Degree of PEGylation start->intact_mass site_analysis Conjugation Site Analysis start->site_analysis purity Purity and Heterogeneity start->purity quantification Quantitative Analysis start->quantification ms_intact Intact MS (MALDI/ESI) intact_mass->ms_intact ce Capillary Electrophoresis (CE) intact_mass->ce ms_peptide Peptide Mapping (LC-MS/MS) site_analysis->ms_peptide purity->ce sec Size-Exclusion Chromatography (SEC) purity->sec quantification->ce lc_ms_quant Quantitative LC-MS quantification->lc_ms_quant

Decision tree for selecting an analytical method.

Conclusion

The analysis of this compound protein conjugates requires a multi-faceted approach to fully characterize the bioconjugate. Mass spectrometry, particularly high-resolution techniques like Orbitrap MS coupled with liquid chromatography, offers unparalleled detail in determining the precise mass, degree of PEGylation, and site of conjugation. However, orthogonal techniques such as capillary electrophoresis and size-exclusion chromatography are crucial for assessing purity, heterogeneity, and aggregation. By selecting the appropriate combination of these analytical tools, researchers and drug developers can ensure a comprehensive understanding of their bioconjugates, ultimately leading to the development of safer and more effective protein-based therapeutics.

References

A Comparative Guide to the Purification and Characterization of N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and structural integrity of linker molecules are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) purification and subsequent characterization of N3-PEG6-Propanehydrazide, a key component in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. We present supporting experimental data and detailed protocols to aid in the selection of optimal methodologies.

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of this compound from synthetic reaction mixtures, offering high resolution and efficiency.[1][2] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Comparative HPLC Purification Data

The following table summarizes the performance of two common RP-HPLC column chemistries for the purification of this compound.

ParameterC18 ColumnC4 Column
Purity (%) >98%>95%
Recovery Yield (%) 85%90%
Resolution (Rs) 2.11.8
Run Time (min) 3025

Note: Data is representative of typical purification runs.

Alternative Purification Methods

While RP-HPLC is highly effective, other chromatographic techniques can be employed, each with distinct advantages.

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[]Effective for removing unreacted PEG and other low molecular weight impurities.[][4]Lower resolution for molecules of similar size.
Ion-Exchange Chromatography (IEX) Separation based on net charge.[5]Useful if impurities have a significantly different charge state.[][5]This compound is neutral, limiting the utility of this method.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used for PEGylated molecules.[5]Less commonly used for small molecules.

Characterization of Purified this compound

Following purification, comprehensive characterization is essential to confirm the identity and purity of this compound. A combination of mass spectrometry and spectroscopic techniques is typically employed.

Key Characterization Data
Analytical TechniqueParameterObserved ValueExpected Value
Mass Spectrometry (ESI-MS) [M+H]⁺406.23 g/mol 406.23 g/mol
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)3.64 (t, 24H), 3.38 (t, 2H), 2.45 (t, 2H), 1.82 (p, 2H)Consistent with structure
FT-IR Wavenumber (cm⁻¹)2100 (N₃ stretch), 1680 (C=O stretch), 1100 (C-O-C stretch)Consistent with structure

Experimental Workflow and Signaling Pathways

The overall process from crude product to a fully characterized this compound is depicted in the following workflow.

G cluster_purification Purification cluster_characterization Characterization crude Crude this compound hplc RP-HPLC Purification crude->hplc purified Purified Product hplc->purified >98% Purity ms Mass Spectrometry purified->ms nmr NMR Spectroscopy purified->nmr ir IR Spectroscopy purified->ir final Characterized this compound ms->final Correct Mass nmr->final Correct Structure ir->final Correct Functional Groups

Caption: Workflow for HPLC purification and characterization.

Detailed Experimental Protocols

RP-HPLC Purification Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 100 µL of crude product dissolved in Mobile Phase A.

  • Fraction Collection: Collect the major peak corresponding to the product.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure.

Characterization Protocols
  • Mass Spectrometry (ESI-MS):

    • Dissolve the purified product in methanol (B129727) at a concentration of 1 mg/mL.

    • Infuse the sample into the electrospray ionization source.

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer.

    • Process the data to identify characteristic chemical shifts and coupling constants.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the purified product on the ATR crystal of the FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the azide, carbonyl, and ether functional groups.

This guide provides a framework for the effective purification and characterization of this compound. The selection of the most appropriate methods will depend on the specific impurities present and the instrumentation available. For robust and reliable results, a multi-technique approach to characterization is always recommended.

References

In Vivo Stability of Antibody-Drug Conjugates: A Comparative Guide to N3-PEG6-Propanehydrazide-Based Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both its efficacy and toxicity profile.[1][2] A stable linker ensures that the cytotoxic payload remains attached to the monoclonal antibody during circulation, preventing premature release and off-target toxicity.[1][2] Conversely, the linker must be efficiently cleaved to release the payload within the target tumor cells. This guide provides a comparative analysis of ADC linker technologies, with a focus on the anticipated performance of N3-PEG6-Propanehydrazide-based linkers, supported by experimental data from analogous systems.

The Balancing Act: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[1][3]

  • Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as enzymes (e.g., cathepsins), lower pH, or a higher reducing potential.[1][2] Hydrazone linkers, which are pH-sensitive, fall into this category and are designed to release their payload in the acidic environment of endosomes and lysosomes.[2][4]

  • Non-Cleavable Linkers: These linkers, typically thioether-based, rely on the complete lysosomal degradation of the antibody backbone to release the payload.[1][3] This generally results in higher plasma stability but may limit the "bystander effect," where the released payload can kill adjacent antigen-negative tumor cells.[3]

The this compound linker is a type of cleavable linker, forming a hydrazone bond that is susceptible to acidic hydrolysis. The inclusion of a polyethylene (B3416737) glycol (PEG) chain is intended to improve the physicochemical properties of the ADC.

The Role of PEGylation in Enhancing ADC Performance

The incorporation of PEG chains into ADC linkers has become a widely adopted strategy to enhance their therapeutic properties.[5][6] PEG is a hydrophilic and biocompatible polymer that can confer several advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[7] PEG linkers increase the overall hydrophilicity of the ADC, mitigating these issues.[7]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can shield it from recognition by the immune system and reduce renal clearance.[5][6] This leads to a longer circulation half-life and increased tumor accumulation.[5][6] Studies have shown that longer PEG chains can lead to slower clearance rates.[8]

  • Reduced Immunogenicity: By masking potential immunogenic epitopes on the ADC, PEGylation can reduce the risk of an anti-drug antibody (ADA) response.

The "PEG6" designation in the this compound linker indicates a chain of six ethylene (B1197577) glycol units, a feature expected to contribute to the overall stability and favorable pharmacokinetic profile of the resulting ADC.

Comparative In Vivo Stability Data

Linker TypeKey FeaturesHalf-life (t½)Clearance (CL)Key Findings & References
Valine-Citrulline (vc) Dipeptide Protease-cleavable~1-3 days (mouse)Low to moderateHigh plasma stability, efficient intracellular cleavage.[9]
Hydrazone pH-sensitiveVariable (e.g., ~36 hours for Sacituzumab govitecan)Moderate to highStability is highly dependent on the specific chemical structure and can be susceptible to hydrolysis at physiological pH.[10][11]
Disulfide Redox-sensitive~1-2 days (mouse)ModerateStability can be influenced by conjugation site; susceptible to exchange with circulating thiols.[10]
PEGylated Glucuronide-MMAE Enzyme-cleavable with PEG chainLonger with increased PEG lengthSlower with increased PEG lengthPEG chains smaller than PEG8 resulted in rapid clearance.[8]
Tandem-Cleavage (Glucuronide-Dipeptide) Dual enzymatic cleavageSignificantly longer than single cleavage linkersLower than single cleavage linkersImproved in vivo stability and payload retention on the antibody compared to vc-MMAE.[9]
Pendant (P-(PEG12)2) Branched PEG architectureLonger than linear PEGSlower than linear PEGPendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics.[12]

Experimental Protocols for In Vivo Stability Assessment

A thorough evaluation of the in vivo stability of an ADC involves a combination of pharmacokinetic (PK) and biodistribution studies.

Pharmacokinetic (PK) Study in Mice

Objective: To determine the plasma clearance, half-life, and overall exposure of the ADC and its components (total antibody, conjugated ADC, and free payload).

Materials:

  • ADC of interest

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Sterile, biocompatible dosing buffer (e.g., PBS)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrumentation (ELISA plate reader, LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice via the tail vein.[5]

  • Blood Sampling: Collect serial blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.[1]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[1]

  • Sample Storage: Store plasma samples at -80°C until analysis.[3]

  • Quantification of Total Antibody and Conjugated ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Add plasma samples and a standard curve of the ADC.

    • Use a secondary antibody that detects the antibody portion of the ADC, followed by a detection reagent.

    • Measure the absorbance and calculate the concentration based on the standard curve.[1]

  • Quantification of Free Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Analyze the samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard.[1]

  • Data Analysis: Plot the plasma concentrations of the total antibody, conjugated ADC, and free payload versus time. Calculate key pharmacokinetic parameters (e.g., half-life, clearance, area under the curve) using non-compartmental analysis software.[13]

Biodistribution Study in Tumor-Bearing Mice

Objective: To determine the distribution of the ADC in various tissues, including the tumor, and to assess tumor targeting and off-target accumulation.

Materials:

  • Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹¹¹In)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • Gamma counter or PET imaging system

Procedure:

  • ADC Radiolabeling: Covalently attach a radioisotope to the ADC using a suitable chelator.

  • Dosing: Administer a single IV dose of the radiolabeled ADC to tumor-bearing mice.

  • Tissue Collection (Ex Vivo Analysis): At predetermined time points (e.g., 24, 48, 72, and 144 hours post-injection), euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[14]

  • Radioactivity Measurement: Weigh each tissue and measure the radioactivity using a gamma counter.[14]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15]

  • In Vivo Imaging (Optional): Perform PET-CT or SPECT-CT imaging at various time points to visualize the whole-body distribution of the ADC.[16]

Visualizing ADC Fate: Catabolism and Experimental Workflow

To better understand the processes involved in ADC stability and assessment, the following diagrams illustrate the general intracellular catabolism pathway of an ADC and the experimental workflow for in vivo stability studies.

ADC_Catabolism General Intracellular Catabolism of an ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC_circulating ADC in Circulation Binding Binding ADC_circulating->Binding Antigen Tumor Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Proteases) Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Payload_action Payload Action (e.g., DNA damage, microtubule disruption) Payload_release->Payload_action Cell_death Apoptosis Payload_action->Cell_death

Caption: General intracellular catabolism pathway of an antibody-drug conjugate.

InVivo_Stability_Workflow Experimental Workflow for In Vivo ADC Stability Assessment cluster_PK Pharmacokinetic (PK) Study cluster_BD Biodistribution Study PK_dosing IV Dosing in Mice PK_sampling Serial Blood Sampling PK_dosing->PK_sampling PK_plasma Plasma Preparation PK_sampling->PK_plasma PK_analysis ELISA & LC-MS/MS Analysis PK_plasma->PK_analysis PK_data PK Parameter Calculation (t½, CL, AUC) PK_analysis->PK_data BD_radiolabeling ADC Radiolabeling BD_dosing IV Dosing in Tumor-Bearing Mice BD_radiolabeling->BD_dosing BD_collection Tissue & Tumor Collection BD_dosing->BD_collection BD_measurement Radioactivity Measurement BD_collection->BD_measurement BD_data Calculate %ID/g BD_measurement->BD_data

Caption: Experimental workflow for in vivo ADC stability assessment.

Conclusion

The in vivo stability of an ADC is a multifaceted property governed by the interplay of the antibody, linker, and payload. While direct comparative data for this compound-based ADCs is not yet widely published, the principles of PEGylation and the behavior of hydrazone linkers provide a strong foundation for its anticipated performance. The inclusion of a PEG6 spacer is expected to enhance hydrophilicity and prolong circulation time, contributing to a more favorable pharmacokinetic profile compared to non-PEGylated counterparts. However, the inherent pH-sensitivity of the hydrazone bond necessitates rigorous experimental evaluation to confirm its stability in systemic circulation and efficient payload release in the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for conducting such critical in vivo stability assessments, enabling the rational design and selection of optimal linker technologies for the next generation of antibody-drug conjugates.

References

comparative efficacy of PROTACs with N3-PEG6-Propanehydrazide and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical determinant of a PROTAC's success. This guide provides an objective comparison of PROTACs featuring N3-PEG6-Propanehydrazide and other common linkers, supported by experimental data, to inform the selection of the optimal linker for your research needs.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[2] The linker's length, composition, and rigidity profoundly influence the formation and stability of this ternary complex, ultimately dictating the efficacy and pharmacokinetic properties of the PROTAC.[3][4]

Understanding the Contenders: A Look at Linker Types

The most prevalent linkers in PROTAC design can be broadly categorized as flexible, rigid, and those incorporating click chemistry functionalities. Each class presents distinct advantages and disadvantages that must be weighed based on the specific target and desired therapeutic profile.

  • Flexible Linkers (Alkyl and PEG Chains): These are the most commonly employed linkers due to their synthetic accessibility and the ease with which their length can be modified.[3]

    • Alkyl Chains: As simple hydrocarbon chains, they offer significant conformational flexibility. However, their hydrophobic nature can negatively impact the solubility of the PROTAC molecule.[3][5]

    • Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance solubility and cell permeability.[3][6] Approximately 54% of reported PROTACs utilize PEG linkers.[3]

  • Rigid Linkers: These linkers often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) to introduce conformational constraints.[7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][7]

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity for its efficiency and modularity in PROTAC synthesis.[7] This approach allows for the rapid generation of diverse PROTAC libraries.[8] The resulting triazole moiety from CuAAC is metabolically stable.[5]

This compound as a PROTAC Linker

This compound represents a PEG-based linker incorporating a terminal azide (B81097) (N3) group, making it suitable for click chemistry applications.[9] The PEG6 core provides hydrophilicity and a defined spacer length, while the azide allows for efficient conjugation to a warhead or E3 ligase ligand containing an alkyne group via CuAAC.[9] This combination offers the benefits of a hydrophilic PEG linker with the synthetic advantages of click chemistry.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[3]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Linker TypeTarget ProteinKey FindingsReference
Alkyl Estrogen Receptor α (ERα)A 16-atom alkyl chain linker showed optimal degradation, with both shorter and longer linkers being less effective.[10]
Alkyl Bruton's tyrosine kinase (BTK)PROTACs with longer alkyl linkers lacked positive cooperativity in ternary complex formation but were still potent.[2]
Alkyl/Ether TANK-binding kinase 1 (TBK1)Linkers shorter than 12 atoms showed no degradation, while those between 12 and 29 atoms exhibited submicromolar potency.[2]
PEG Bromodomain-containing protein 4 (BRD4)Exchanging a nine-atom alkyl chain for three PEG units resulted in weak degradation of the target protein.[2]
PEG Homo-PROTAC for CRBNA short 8-atom PEG linker was found to be optimal for the degradation of the Cereblon (CRBN) E3 ligase itself.[11]
Triazole (Click Chemistry) Cyclin-dependent kinase 9 (CDK9)A triazole-containing linker demonstrated higher efficiency than an alkane chain linker for wogonin-based PROTACs.[11][12]

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow cluster_workflow Western Blot for PROTAC Efficacy A Cell Seeding & Treatment (Varying PROTAC concentrations) B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection & Analysis F->G H Quantify Protein Degradation (DC50 & Dmax) G->H

Caption: A generalized workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Experimental Protocols: A Closer Look at the Methodology

Accurate and reproducible assessment of PROTAC efficacy is crucial. The following provides a detailed methodology for a typical Western blot experiment to quantify protein degradation.

Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs being tested or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[13]

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[13]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein of interest.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

  • Data Analysis:

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion: Selecting the Right Tool for the Job

The choice of linker is a critical decision in the design of effective PROTACs.[3] While flexible linkers like alkyl and PEG chains offer synthetic convenience, there is a growing trend towards more rigid and functionalized linkers to enhance potency and selectivity.[4] The this compound linker, by combining the favorable properties of PEG with the versatility of click chemistry, represents a promising option for the rapid and efficient development of novel PROTACs. Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to achieve the desired protein degradation profile.[3]

References

validation of target engagement for N3-PEG6-Propanehydrazide PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative framework for validating the target engagement of novel PROTACs, with a focus on a hypothetical N3-PEG6-Propanehydrazide linker, and contrasts it with established linker technologies.

The Critical Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Its composition, length, and rigidity are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][2] While flexible linkers like alkyl and polyethylene (B3416737) glycol (PEG) chains are widely used due to their synthetic accessibility, there is growing interest in novel linkers to enhance PROTAC performance.[1][]

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, often quantified by its DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level). Below is a comparative summary of common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Data
Alkyl Chains Simple, hydrophobic hydrocarbon chains.[1]Synthetically straightforward; provide high conformational flexibility.[1]Can negatively impact solubility.[1]A nine-atom alkyl chain led to a concentration-dependent decrease in CRBN levels.[4]
PEG Linkers Flexible, hydrophilic chains.[]Improve solubility and cell permeability; synthetically accessible.[2][]Can sometimes lead to less potent degradation compared to alkyl chains.[4]PROTACs with ≥ 4 PEG units showed unimpaired binding affinity for BTK and CRBN.[4]
Rigid Linkers (e.g., phenyl rings) Constrained structures that limit conformational flexibility.Can improve potency and selectivity by optimizing ternary complex formation.[1]Can also impair degradation if the fixed conformation is not optimal for the ternary complex.[4]Substitution of a PEG linker with disubstituted phenyl rings abolished AR degradation activity.[4]
Hypothetical this compound A PEG-based linker with azide (B81097) and hydrazide functionalities.The azide group allows for "click chemistry" modifications for facile library generation. The hydrazide may offer specific hydrogen bonding opportunities within the ternary complex. The PEG6 core enhances solubility.Potential for off-target reactions due to the reactive nature of the azide and hydrazide groups. Synthetic complexity may be higher than simple alkyl or PEG linkers.No direct experimental data available. Performance would need to be empirically determined against established linkers.

Key Assays for Validating Target Engagement

A multi-pronged approach is essential to validate the target engagement and degradation efficacy of a novel PROTAC.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free method to directly assess target engagement in intact cells and tissues.[5][6][7] It measures changes in the thermal stability of a protein upon ligand binding.[8]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a specified duration (typically 1 hour to minimize protein expression changes).[5] Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures to generate a melt curve.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[8]

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures the binding of a compound to a target protein using bioluminescence resonance energy transfer (BRET).[9][10][11] This assay can provide quantitative data on intracellular affinity and can be adapted to assess cell permeability.[9][10]

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Add a fluorescent tracer that binds to the target protein and the test PROTAC to the cells.

  • BRET Measurement: In the absence of a competing compound, the tracer binds to the NanoLuc®-tagged protein, bringing the energy donor (luciferase) and acceptor (tracer) into close proximity, generating a BRET signal.

  • Competition: The PROTAC competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.[10]

  • Data Analysis: Calculate the IC50 value from the dose-response curve, which reflects the target engagement potency of the PROTAC in live cells. The assay can be performed in both live and permeabilized cells to assess cell permeability.[10][11]

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the total amount of the target protein following PROTAC treatment.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Densitometry Analysis: Quantify the band intensities to determine the relative amount of the target protein, normalized to the loading control. Calculate DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Peptides Proteasome->Degradation

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cellular Cellular Assays start Novel PROTAC Synthesis (e.g., this compound linker) binding_assays Binary Binding Assays (e.g., FP, SPR, MST) start->binding_assays ternary_assays Ternary Complex Formation (e.g., TR-FRET, AlphaScreen) binding_assays->ternary_assays cetsa CETSA (Target Engagement) ternary_assays->cetsa nanobret NanoBRET (Target Engagement & Permeability) ternary_assays->nanobret western Western Blot (Protein Degradation) cetsa->western nanobret->western proteomics Global Proteomics (Selectivity & Off-Target Effects) western->proteomics

Linker_Design_Logic linker Linker Properties (Composition, Length, Rigidity) ternary Ternary Complex (Stability & Conformation) linker->ternary physchem Physicochemical Properties (Solubility, Permeability) linker->physchem efficacy Degradation Efficacy (DC50, Dmax) ternary->efficacy selectivity Selectivity ternary->selectivity pkpd PK/PD Properties physchem->pkpd

Conclusion

Validating the target engagement of a novel PROTAC, such as one incorporating an this compound linker, requires a systematic and multi-assay approach. By comparing its performance in robust cellular assays like CETSA and NanoBRET against established linker technologies, researchers can gain crucial insights into its potential as an effective protein degrader. Quantitative proteomics should also be employed to assess selectivity and identify any off-target effects.[12] This comprehensive validation workflow is essential for the successful development of new and improved PROTAC-based therapeutics.

References

A Comparative Analysis of CuAAC and SPAAC Efficiency for N3-PEG6-Propanehydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1][2][3]None required.[1][2][3][]
Biocompatibility Lower, due to the cytotoxicity of the copper catalyst.[1][3]High, as it is a metal-free reaction suitable for living systems.[1][5]
Reaction Kinetics Generally very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions.[1]Fast, but typically slower than CuAAC.[1]
Reactant Stability Terminal alkynes are generally stable and straightforward to synthesize.[1]Strained cyclooctynes can be less stable and more complex to synthesize.[1]
Reaction Conditions Can be performed in aqueous or organic solvents over a broad pH (4-12) and temperature range.[1]Typically proceeds well under physiological conditions (temperature and pH).[5]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2]
Side Reactions The copper catalyst can promote the formation of reactive oxygen species, potentially damaging biomolecules.[6][7]Some strained alkynes may exhibit reactivity towards thiols, such as those in cysteine residues.[8]

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their distinct advantages and limitations.

CuAAC Mechanism

The CuAAC reaction is a copper(I)-catalyzed stepwise process that results in the formation of a 1,4-disubstituted 1,2,3-triazole. The copper catalyst plays a crucial role in lowering the activation energy of the cycloaddition, leading to a significant rate enhancement.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product N3_PEG6_Propanehydrazide N3-PEG6-Propanehydrazide (Azide) Cu_Triazolide Copper Triazolide Intermediate N3_PEG6_Propanehydrazide->Cu_Triazolide + Terminal_Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Cu_Acetylide->Cu_Triazolide Cu_Triazolide->Cu_I Regeneration Triazole_Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole_Product Protonation

CuAAC Reaction Workflow
SPAAC Mechanism

SPAAC, in contrast, is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne (B158145) to proceed. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide (B81097), allowing the reaction to occur readily under physiological conditions. The reaction is a concerted process, meaning the new bonds are formed in a single step.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product N3_PEG6_Propanehydrazide This compound (Azide) Transition_State Concerted [3+2] Cycloaddition Transition State N3_PEG6_Propanehydrazide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Product Mixture of 1,4- and 1,5- Disubstituted Triazole Products Transition_State->Triazole_Product

SPAAC Reaction Workflow

Quantitative Performance Comparison

The choice between CuAAC and SPAAC for conjugating this compound will depend on the specific experimental requirements, such as the desired reaction speed, the sensitivity of the biomolecules to copper, and the desired final product characteristics. The following table summarizes key quantitative parameters based on data from analogous systems.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)
Typical Reaction Time Minutes to a few hours.[2]Several hours to overnight.[2]
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times.
Yields Often near-quantitative.Generally high, but can be lower than CuAAC.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. These should be optimized for specific applications.

CuAAC Conjugation Protocol

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-modified molecule.

Materials:

  • This compound

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents in the chosen reaction buffer.

  • In a reaction vessel, combine the alkyne-modified molecule and this compound.

  • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

  • To a separate tube, add the required amount of CuSO₄.

  • Initiate the reaction by adding the CuSO₄ solution to the main reaction vessel, immediately followed by the addition of freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the conjugated product can be purified using methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

SPAAC Conjugation Protocol

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne-modified molecule.

Materials:

  • This compound

  • Strained cyclooctyne-modified molecule (e.g., DBCO or BCN derivative)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare stock solutions of this compound and the strained cyclooctyne-modified molecule in the reaction buffer.

  • In a reaction vessel, combine the strained cyclooctyne-modified molecule and this compound.

  • Allow the reaction to proceed at room temperature or 37°C with gentle mixing. Reaction times can vary from a few hours to overnight depending on the reactants and their concentrations.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, the conjugated product can be purified using standard methods such as size-exclusion chromatography to remove any unreacted starting materials.

Conclusion and Recommendations

The selection between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed and efficiency are paramount. Its rapid kinetics and high yields make it ideal for in vitro applications where time is a critical factor.[1]

  • Strict regioselectivity is required. CuAAC exclusively produces the 1,4-triazole isomer, which can be important for the structural integrity and function of the final conjugate.[2]

  • The biomolecules involved are not sensitive to copper.

SPAAC is the superior choice for:

  • Live-cell imaging and in vivo applications. The absence of a cytotoxic copper catalyst makes SPAAC highly biocompatible.[1][5]

  • Applications where the introduction of a catalyst is undesirable. The catalyst-free nature of SPAAC simplifies the experimental setup and purification process.[]

  • Situations where a mixture of regioisomers is acceptable.

Researchers should carefully weigh the trade-offs between reaction speed, biocompatibility, regioselectivity, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their this compound conjugations. For many in vitro drug development applications, the speed and efficiency of CuAAC may be advantageous, while for cellular and in vivo studies, the biocompatibility of SPAAC is indispensable.

References

Safety Operating Guide

Safe Disposal of N3-PEG6-Propanehydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential guidance on the proper disposal of N3-PEG6-Propanehydrazide. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols. Consult your EHS office for specific requirements.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Work Area Chemical fume hood

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid contact with skin and eyes.[2][3]

II. Step-by-Step Disposal Procedure

The following steps provide a general guideline for the disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid waste (e.g., contaminated weigh boats, gloves, pipette tips) separate from liquid waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and any solvents used.

    • The label should clearly state "Hazardous Waste" and list the chemical name (this compound) and any other components in the solution.

  • Solid Waste Disposal:

    • Place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood.

    • Collect the rinsate as hazardous liquid waste.

    • After the initial rinse, the glassware can typically be washed with soap and water.

  • Accidental Spills:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

III. Waste Storage and Collection
  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Keep containers away from heat, flames, and oxidizing agents.[1]

  • Arrange for the collection of the hazardous waste through your institution's EHS department.

IV. Regulatory Considerations

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for waste classification under 40 CFR Parts 261.3.[4] Always consult with your local and institutional regulatory bodies to ensure full compliance.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Procedure cluster_final Final Steps start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type fume_hood->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid waste_type->liquid_waste solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid waste_type->solid_waste collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid solid_waste->collect_solid spill Accidental Spill? collect_liquid->spill collect_liquid->spill collect_solid->spill collect_solid->spill spill_protocol Follow Spill Protocol: 1. Contain with Inert Absorbent 2. Collect as Solid Waste 3. Decontaminate Area spill->spill_protocol Yes spill->spill_protocol storage Store Waste in Secondary Containment spill->storage No spill->storage spill_protocol->storage spill_protocol->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup storage->ehs_pickup end End of Procedure ehs_pickup->end ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for N3-PEG6-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like N3-PEG6-Propanehydrazide. This guide provides immediate, essential safety, and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion[2]. The following table summarizes the recommended PPE for handling this compound based on the operational context.

Laboratory OperationRisk LevelRecommended Personal Protective Equipment (PPE)
Pre-weighing and Weighing (Solid) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) or work within a certified chemical fume hood. Protective Clothing: Lab coat and disposable shoe covers.
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood[2][3]. Protective Clothing: Lab coat.
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood[2][3]. Protective Clothing: Lab coat.
Work-up and Product Isolation Medium-HighGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood[2][3]. Protective Clothing: Lab coat.
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat and disposable shoe covers.[1]
Large Spill (>1g) SevereGloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit.[1]
Handling Waste and Decontamination HighGloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible[2].

    • All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2][3].

    • Cover the work surface within the fume hood with absorbent, disposable bench paper[2].

    • Assemble all necessary equipment and reagents within the fume hood to reduce traffic in and out of the containment area[2].

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh the required amount of the compound, using the smallest quantity necessary for the experiment[2]. Avoid creating dust if handling a solid form[2].

    • Keep the container tightly closed when not in use[2].

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment after the procedure is complete[2].

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container[2].

    • Remove PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste[2].

    • Wash hands thoroughly after handling the compound and removing gloves[4].

Disposal Plan

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for all waste generated[2]. Do not mix with incompatible waste materials.

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container[2].

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste. While polyethylene (B3416737) glycol itself is biodegradable, the hydrazide component necessitates disposal as chemical waste[5]. Do not pour down the drain[5].

  • Disposal Method: Arrange for the collection of chemical waste by a licensed disposal contractor in accordance with local and national regulations[5].

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Contain Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Arrange for Licensed Disposal clean3->clean4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。